Methyl 6-amino-1H-indazole-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-1H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEAFURFKCHXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505245 | |
| Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73907-98-9 | |
| Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-amino-1H-indazole-7-carboxylate (CAS Number: 73907-98-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-amino-1H-indazole-7-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its indazole core is recognized as a "privileged scaffold," appearing in numerous biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile intermediate for the development of novel therapeutics.
Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol .[3][4] While detailed experimental data on its physical properties are not widely published, its fundamental characteristics are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73907-98-9 | [3][4][5][6][7] |
| Molecular Formula | C₉H₉N₃O₂ | [3][4] |
| Molecular Weight | 191.19 g/mol | [3][4] |
| Appearance | Solid (form not specified) | Inferred from supplier data |
| Purity | Typically ≥98% | [4][8] |
| Storage | Store at 2-8°C, protect from light | [4] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not consistently available in public databases. However, based on the analysis of structurally related indazole derivatives, the following characteristic spectral features can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons (indazole ring), singlet for the methyl ester protons, and signals for the amino and NH protons. |
| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons of the indazole ring, and the methyl carbon of the ester. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and indazole), C=O stretching (ester), C=C stretching (aromatic ring), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Note: While some suppliers indicate the availability of NMR, HPLC, and LC-MS data, the specific data was not accessible in the conducted research.
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of indazoles and related derivatives. A common precursor for 6-aminoindazoles is the corresponding 6-nitroindazole.
General Synthetic Approach
A potential synthetic pathway involves the following key steps:
-
Nitration of a suitable precursor to introduce a nitro group at the 6-position of the indazole ring system.
-
Esterification to form the methyl carboxylate at the 7-position.
-
Reduction of the nitro group to an amino group to yield the final product.
The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized synthetic workflow.
Exemplary Experimental Protocol: Reduction of a Nitro Precursor
The following is a generalized protocol for the reduction of a nitro-indazole to an amino-indazole, a key step in the proposed synthesis. This protocol is based on the synthesis of 6-aminoindazole from 6-nitro-1H-indazole and should be adapted and optimized for the specific substrate.[9]
Materials:
-
6-Nitro-1H-indazole-7-carboxylate precursor
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas source
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
In a reaction vessel, suspend the 6-nitro-1H-indazole-7-carboxylate precursor in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the suspension under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).
-
Upon completion of the reaction, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product may be further purified by recrystallization or column chromatography.
Biological Activity and Potential Applications
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][10]
Anticancer Potential
Derivatives of 6-aminoindazole have shown promising anticancer activity.[11] While specific studies on this compound are limited, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate in the synthesis of novel anticancer agents. The indazole moiety is a key component of several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[10]
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile building block in organic synthesis. The amino group and the methyl ester provide two reactive sites for further chemical modifications, allowing for the construction of more complex molecules with diverse functionalities. This makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
The following diagram illustrates the logical relationship of this compound as a key intermediate.
Caption: Role as a key synthetic intermediate.
Note: No specific signaling pathways involving this compound have been identified in the reviewed literature.
Safety and Handling
This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:
Table 3: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[4]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its utility as a versatile synthetic intermediate for the creation of diverse molecular libraries makes it an important tool for medicinal chemists. While comprehensive data on its physicochemical and biological properties are still emerging, the established importance of the indazole scaffold suggests that this compound will continue to be a subject of interest for future research and development efforts aimed at discovering novel therapeutic agents. Further studies are warranted to fully elucidate its biological activity and potential therapeutic applications.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 73907-98-9 | YCA90798 [biosynth.com]
- 4. 73907-98-9 | this compound - Moldb [moldb.com]
- 5. This compound | 73907-98-9 [chemicalbook.com]
- 6. This compound | 73907-98-9 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound, CasNo.73907-98-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 9. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of Methyl 6-amino-1H-indazole-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-amino-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for this compound (CAS: 73907-98-9, Molecular Formula: C₉H₉N₃O₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. While specific experimental data is often found in supplementary materials of scientific publications, the expected chemical shifts and coupling constants are presented below based on the compound's structure. A notable source mentioning the availability of NMR spectra is the supplementary material of the publication "Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling".[1]
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10-12 | br s | 1H | N-H (indazole) |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~6.8-7.0 | d | 1H | Ar-H |
| ~6.0-6.5 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (ester) |
| ~140-150 | Ar-C (quaternary) |
| ~130-140 | Ar-C (quaternary) |
| ~120-130 | Ar-CH |
| ~110-120 | Ar-C (quaternary) |
| ~100-110 | Ar-CH |
| ~90-100 | Ar-C (quaternary) |
| ~52 | -OCH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are detailed in Table 3.
Table 3: FT-IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400-3200 | Medium-Strong, Broad | N-H | Stretching (Amine and Indazole) |
| 3000-2850 | Weak-Medium | C-H | Stretching (Aromatic and Methyl) |
| ~1700 | Strong | C=O | Stretching (Ester) |
| ~1620 | Medium | C=C, C=N | Stretching (Aromatic/Indazole Ring) |
| 1300-1200 | Strong | C-O | Stretching (Ester) |
| 1300-1250 | Strong | C-N | Stretching (Aromatic Amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Ion | Notes |
| 191.07 | [M]⁺ | Molecular Ion |
| 160.06 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 132.06 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate apodization and Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer, for instance, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
-
The data is typically plotted as relative intensity versus the mass-to-charge ratio (m/z).
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship between the different spectroscopic techniques.
Caption: Workflow for Spectroscopic Analysis.
Caption: Spectroscopic Techniques and Information.
References
Analysis of the Crystal Structure of Methyl 6-amino-1H-indazole-7-carboxylate: A Technical Overview
Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure determination for Methyl 6-amino-1H-indazole-7-carboxylate could not be located. This guide has been constructed utilizing crystallographic data from a closely related analogue, 1,3-Dimethyl-1H-indazol-6-amine, to provide a representative analysis and procedural framework. The quantitative data presented herein is based on this analogue and should be considered illustrative for the target compound.
This technical guide provides an in-depth analysis relevant to the crystal structure of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the solid-state properties and molecular geometry of this and related indazole derivatives. The methodologies for crystallization and X-ray diffraction, along with a representative summary of crystallographic data, are detailed below.
Experimental Protocols
The experimental procedures outlined here are based on established methods for the crystallographic analysis of small organic molecules and are adapted from the study of a similar indazole derivative.
Synthesis and Crystallization
The synthesis of this compound typically involves multi-step organic synthesis, the specifics of which are beyond the scope of this crystallographic guide. For the purpose of crystal growth, the purified compound would be dissolved in a suitable solvent system.
A common method for obtaining X-ray quality single crystals is through slow evaporation. A detailed protocol is as follows:
-
Dissolution: Dissolve a small quantity of purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). Gentle heating may be applied to facilitate dissolution.
-
Filtration: Filter the solution while warm through a syringe filter to remove any particulate matter.
-
Crystallization: Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. As the solvent evaporates, the solution will become supersaturated, leading to the formation of single crystals.
-
Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor using a pipette and wash them with a small amount of cold solvent.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data are typically collected over a range of orientations by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located from the difference Fourier map and refined isotropically, or placed in calculated positions and refined using a riding model.
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for the analogue, 1,3-Dimethyl-1H-indazol-6-amine, which serves as a proxy for this compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₉H₁₁N₃ |
| Formula Weight | 161.21 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | |
| a | 18.3004(10) Å |
| b | 8.3399(7) Å |
| c | 5.6563(1) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 863.28(9) ų |
| Z | 4 |
| Calculated Density | 1.240 Mg/m³ |
| Absorption Coefficient | 0.081 mm⁻¹ |
| F(000) | 344 |
| Refinement Details | |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2σ(I)] | R1 = 0.0551, wR2 = 0.1347 |
| R indices (all data) | R1 = 0.0717, wR2 = 0.1492 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| N1-N2 | 1.366(2) | C4-C5 | 1.378(3) |
| N1-C7a | 1.383(2) | C5-C6 | 1.401(3) |
| N2-C3 | 1.332(2) | C6-C7 | 1.381(3) |
| C3-C3a | 1.442(3) | C6-N3 | 1.391(2) |
| C3a-C4 | 1.385(3) | C7-C7a | 1.386(3) |
| C3a-C7a | 1.399(2) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) | Angle | Degrees (°) |
| N2-N1-C7a | 113.13(14) | C5-C6-C7 | 122.18(18) |
| C3-N2-N1 | 104.99(14) | C5-C6-N3 | 119.53(18) |
| N2-C3-C3a | 111.44(17) | C7-C6-N3 | 118.28(18) |
| C4-C3a-C7a | 118.06(17) | C6-C7-C7a | 117.15(18) |
| C4-C3a-C3 | 134.4(2) | N1-C7a-C7 | 131.02(17) |
| C7a-C3a-C3 | 107.54(16) | N1-C7a-C3a | 102.89(15) |
| C3a-C4-C5 | 120.91(19) | C7-C7a-C3a | 126.09(17) |
| C4-C5-C6 | 121.69(19) |
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical relationship of the key steps involved.
Caption: Experimental workflow for crystal structure analysis.
Solubility of "Methyl 6-amino-1H-indazole-7-carboxylate" in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-1H-indazole-7-carboxylate is a heterocyclic organic compound featuring an indazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1][2][3][4] Understanding the solubility of this compound in common organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth overview of the likely solubility characteristics of this compound and presents a standardized experimental protocol for its quantitative determination.
Predicted Solubility Characteristics
The presence of both a polar amino group and a hydrogen-bonding indazole moiety, combined with a less polar methyl ester group, suggests that this compound will exhibit a range of solubilities in various organic solvents.
Based on synthetic procedures for similar compounds, it is anticipated that the compound will demonstrate appreciable solubility in polar aprotic solvents and polar protic solvents.
Likely Suitable Solvents (Qualitative Assessment):
| Solvent Class | Examples | Predicted Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High . These solvents are frequently used in the synthesis of indazole derivatives, suggesting good solubility, particularly at elevated temperatures. |
| Polar Protic | Ethanol, Methanol, tert-Butanol | Moderate to High . Alcohols are common recrystallization solvents for compounds of this nature, indicating solubility is likely sufficient for purification. The synthesis of related compounds often utilizes reflux in alcoholic solvents.[1] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate . These solvents may be suitable for certain reactions or extractions. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate . Solubility may be limited but could be useful for specific applications like chromatography. |
| Non-polar | Hexane, Toluene | Low . Due to the polar functional groups, solubility in non-polar solvents is expected to be minimal. |
| Esters | Ethyl Acetate | Moderate . Ethyl acetate is a common solvent for extraction and chromatography of moderately polar compounds and is used in the workup of indazole syntheses.[5] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator/shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: A flowchart of the isothermal shake-flask method for determining solubility.
Logical Relationship in Solubility Prediction
The prediction of a compound's solubility is based on the principle of "like dissolves like." The following diagram illustrates the logical relationship between the molecular properties of this compound and its expected solubility in different types of solvents.
Caption: The relationship between molecular structure and predicted solubility.
Conclusion
While quantitative solubility data for this compound remains to be definitively established in the literature, a qualitative assessment based on its chemical structure and the solvents used in the synthesis of related compounds provides valuable guidance for researchers. The compound is expected to be most soluble in polar aprotic and polar protic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide should be followed. This information is essential for the effective handling and application of this compound in research and development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Synthesis of a Key Pharmaceutical Building Block: Methyl 6-amino-1H-indazole-7-carboxylate
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of Methyl 6-amino-1H-indazole-7-carboxylate, a vital scaffold in medicinal chemistry.
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention in the field of drug discovery and development. Its rigid bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a privileged scaffold for the design of a wide array of therapeutic agents. While the initial discovery and first synthesis of this specific molecule are not prominently documented in readily available scientific literature, its role as a commercially available and crucial starting material for the synthesis of more complex, biologically active molecules is well-established. This guide provides a plausible and detailed synthetic pathway for this compound based on established principles of indazole chemistry, offering a practical protocol for its preparation in a laboratory setting.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available substituted toluene. The proposed pathway involves nitration, oxidation, esterification, and a final reductive cyclization to form the indazole ring system.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid
This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester.
Methodology:
-
Suspend 2-methyl-3-nitrobenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-methyl-3-nitrobenzoate.
Step 2: Oxidation of the Methyl Group
The methyl group at the 2-position is oxidized to a formyl group, a key step for the subsequent cyclization.
Methodology:
-
Dissolve Methyl 2-methyl-3-nitrobenzoate in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Reflux the mixture under irradiation with a UV lamp for 2-4 hours.
-
Cool the reaction mixture and filter off the succinimide.
-
The resulting benzylic bromide is then hydrolyzed to the aldehyde by treatment with an aqueous base (e.g., sodium carbonate) or silver nitrate.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography to obtain Methyl 2-formyl-3-nitrobenzoate.
Step 3: Cyclization to Form the Indazole Ring
The formation of the indazole ring is achieved by reacting the ortho-formyl nitrobenzene derivative with hydrazine.
Methodology:
-
Dissolve Methyl 2-formyl-3-nitrobenzoate in ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
The product, Methyl 6-nitro-1H-indazole-7-carboxylate, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 4: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amino group to yield the target compound.
Methodology:
-
Suspend Methyl 6-nitro-1H-indazole-7-carboxylate in methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Data Presentation
Table 1: Reagents and Expected Yields for the Synthesis of this compound
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 2-Methyl-3-nitrobenzoic acid | Methanol, Sulfuric acid | Methyl 2-methyl-3-nitrobenzoate | 90-95 |
| 2 | Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide, Benzoyl peroxide | Methyl 2-formyl-3-nitrobenzoate | 60-70 |
| 3 | Methyl 2-formyl-3-nitrobenzoate | Hydrazine hydrate, Ethanol | Methyl 6-nitro-1H-indazole-7-carboxylate | 80-85 |
| 4 | Methyl 6-nitro-1H-indazole-7-carboxylate | 10% Pd/C, Hydrogen | This compound | 95-99 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 73907-98-9 |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 178-182 °C |
| Solubility | Soluble in DMSO and Methanol |
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a robust and plausible synthetic route for the preparation of this compound. While the historical details of its first synthesis remain elusive in prominent literature, the provided protocols, based on fundamental organic chemistry principles, offer a reliable method for its synthesis. The detailed experimental procedures, coupled with clear data presentation and workflow visualization, are intended to support researchers and drug development professionals in accessing this key pharmaceutical intermediate. The versatility of the indazole scaffold ensures that efficient synthetic routes to its derivatives will continue to be of high interest in the scientific community.
"Methyl 6-amino-1H-indazole-7-carboxylate" molecular weight and formula
An In-depth Technical Guide to Methyl 6-amino-1H-indazole-7-carboxylate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This document provides a detailed overview of this compound, a heterocyclic compound of interest in medicinal chemistry.
Core Molecular Data
This compound is a substituted indazole derivative. The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citations |
| Molecular Formula | C₉H₉N₃O₂ | [1][2][3][4] |
| Molecular Weight | 191.19 g/mol | [1][2][4] |
| CAS Number | 73907-98-9 | [1][5][6] |
| Canonical SMILES | COC(=O)C1=C(N)C=CC2=C1C=NN2 |
Synthesis and Characterization
A generalized workflow for the synthesis and characterization of such a compound is illustrated in the diagram below. This process ensures the identity and purity of the final product, which is critical for its use in research and development.
Biological Activity and Potential Applications
Indazole derivatives are recognized for their wide range of biological activities, with many compounds containing this scaffold demonstrating anticancer properties.[8][9] Research into 6-aminoindazole derivatives, in particular, has shown promising results in identifying novel anticancer agents. While the specific biological activity and mechanism of action for this compound have not been extensively reported, its structural similarity to other biologically active indazoles suggests it may be a valuable candidate for further investigation in drug discovery programs. The amino and carboxylate functional groups offer potential sites for further chemical modification to explore structure-activity relationships.
References
- 1. This compound | 73907-98-9 | YCA90798 [biosynth.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 73907-98-9 | this compound - Moldb [moldb.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 73907-98-9 [chemicalbook.com]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Purity analysis of commercial "Methyl 6-amino-1H-indazole-7-carboxylate"
An In-depth Technical Guide to the Purity Analysis of Commercial "Methyl 6-amino-1H-indazole-7-carboxylate"
Executive Summary
This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The purity of this starting material is paramount, as impurities can have profound effects on the yield, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the core analytical methodologies for assessing the purity of commercial-grade this compound. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this document outlines a framework for impurity profiling and presents data in a structured, comparative format, adhering to industry best practices.
Potential Impurity Profile
The impurity profile of this compound is intrinsically linked to its synthetic route. Common syntheses often involve the cyclization of substituted anthranilate precursors.[1][2] Based on these pathways, potential impurities can be categorized as follows:
-
Starting Materials and Intermediates: Unreacted precursors, such as substituted 2-aminobenzonitriles or anthranilic acids, may persist in the final product.
-
By-products: Isomeric indazoles, products of incomplete cyclization, or side-reactions (e.g., over-nitration or reduction) can generate structurally similar impurities.
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts from the manufacturing process can be present as inorganic or organic impurities.[3][4]
-
Degradation Products: The compound may degrade upon exposure to light, heat, or non-neutral pH, leading to the formation of new impurities during storage.
Core Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is required for the comprehensive purity assessment of this compound.
-
High-Performance Liquid Chromatography (HPLC): As the primary technique for quantitative purity analysis, HPLC with UV detection is used to separate the main component from its organic impurities. The "percent area" of the main peak relative to the total peak area provides the purity value. This method is highly effective for separating aromatic compounds.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for impurity identification.[5][7] It couples the separation power of HPLC with the mass detection capabilities of MS, allowing for the determination of the molecular weight of unknown impurities, which is the first step in their structural elucidation.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of the main component. They are also used to detect and quantify residual solvents and can help identify major impurities if their concentration is sufficient (typically >0.1%).[10]
-
Elemental Analysis: This technique confirms the elemental composition (C, H, N) of the compound, providing further evidence of its identity and purity against the theoretical values.
Data Presentation and Management
Consistent and clear reporting of purity data is crucial for regulatory compliance and batch-to-batch comparison. Data should be summarized in a structured format, detailing each detected component. According to ICH guidelines, any impurity present at a level greater than the reporting threshold (typically ≥0.05%) should be reported.[4][11]
Table 1: Representative Purity Analysis Data for this compound (Lot No. XYZ-123)
| Peak ID | Retention Time (min) | % Area (UV 254 nm) | Mass (m/z) [M+H]⁺ | Status |
| Main Component | 8.52 | 99.65 | 192.1 | - |
| Impurity A | 6.78 | 0.11 | 176.2 | Unidentified |
| Impurity B | 7.91 | 0.08 | 206.1 | Unidentified |
| Impurity C | 9.24 | 0.16 | 192.1 | Known Isomer |
| Total Impurities | - | 0.35 | - | - |
| Purity | - | 99.65 | - | - |
Detailed Experimental Protocols
The following protocols are representative methods for the purity analysis of this compound.
Protocol: Purity Determination by HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol: Impurity Identification by LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
-
Chromatographic Conditions: Use the same column, mobile phases, gradient, and flow rate as described in the HPLC-UV protocol (Section 5.1).
-
MS Parameters:
-
Ionization Mode: ESI Positive (ESI+).
-
Scan Range: 100 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Sample Preparation: Prepare the sample as described in the HPLC-UV protocol (Section 5.1).
Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[10]
-
Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, Chloroform-d).[12][13]
-
Dissolution: Place the weighed sample into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is completely dissolved.
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer for analysis.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis and application of this compound.
Caption: General workflow for the purity analysis of a commercial chemical raw material.
Caption: Hypothetical signaling pathway inhibited by a drug derived from the indazole scaffold.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. jpionline.org [jpionline.org]
- 4. database.ich.org [database.ich.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ojs.chimia.ch [ojs.chimia.ch]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. How To [chem.rochester.edu]
- 13. organomation.com [organomation.com]
Methodological & Application
Application Notes and Protocols: The Role of Methyl 6-amino-1H-indazole-7-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-1H-indazole-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The indazole scaffold is a well-established pharmacophore that can effectively interact with the hinge region of the ATP-binding site of various kinases. The specific arrangement of the amino and carboxylate functionalities on this molecule offers versatile handles for synthetic elaboration, allowing for the creation of diverse libraries of compounds for screening and optimization. These notes provide an overview of its application, synthetic protocols, and the biological activity of resulting compounds.
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
While specific kinase inhibition data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table presents data for a series of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors synthesized from the closely related isomer, Methyl 1H-indazole-6-carboxylate. This data illustrates the potential of the 6-amino-indazole scaffold in generating highly active kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Mutant Kinase | IC50 (nM) |
| 8r | FLT3 | 41.6 | FLT3-ITD (W51) | 22.8 |
| FLT3-TKD (D835Y) | 5.64 | |||
| 8a | FLT3 | 181 | - | - |
| 8e | FLT3 | 154 | - | - |
| 8b | FLT3 | 639 | - | - |
| 8d | FLT3 | 1030 | - | - |
Signaling Pathways and Experimental Workflows
Visualizing the logic of synthesis and the mechanism of action is crucial for understanding the role of this compound in drug discovery.
Synthetic Protocol for N-alkylation of Methyl 6-amino-1H-indazole-7-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of indazoles is a critical transformation in the synthesis of a wide array of biologically active compounds. However, the presence of two reactive nitrogen centers (N1 and N2) often leads to challenges in achieving regioselectivity. This document provides detailed application notes and protocols for the selective N-alkylation of Methyl 6-amino-1H-indazole-7-carboxylate, a key intermediate in pharmaceutical research.
Introduction
The regiochemical outcome of the N-alkylation of the indazole scaffold is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.[1][2] The choice of base, solvent, and alkylating agent can significantly direct the alkylation to either the N1 or N2 position.[1][2] For indazoles bearing a substituent at the C7 position, such as a carboxylate group, steric hindrance around the N1 position can favor alkylation at the N2 position.[1][3] This principle is central to the protocols described herein.
Factors Influencing Regioselectivity
Several factors govern the N1 versus N2 regioselectivity in the alkylation of indazoles:
-
Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically encumber the N1 position, thereby favoring nucleophilic attack at the less hindered N2 position.
-
Electronic Effects: The electronic nature of the substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms.
-
Reaction Conditions:
-
Base: The choice of base can impact the equilibrium between the N1 and N2 anions. Strong bases like sodium hydride (NaH) are commonly used.
-
Solvent: The polarity of the solvent can influence the reactivity and selectivity of the alkylation. Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently employed.
-
Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halides, tosylates) can also play a role in the reaction outcome.
-
Data Presentation: Regioselectivity in Indazole N-Alkylation
The following table summarizes the expected regioselectivity for the N-alkylation of indazoles with a C7-carboxylate substituent based on literature findings. For this compound, a high preference for N2-alkylation is anticipated under standard conditions.
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-7-carboxylate | NaH | THF | Alkyl Bromide | <4:≥96 | High | [1] |
| 3-substituted indazoles | NaH | THF | Alkyl Bromide | >99:1 | High | [1][2] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3 | DMF | Alkyl Iodide | N1 selective | >90 | [4] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH | DMF | Isopropyl Iodide | 38:46 | 84 (total) | [5] |
| Indazole | - | - | n-pentanol (Mitsunobu) | 1:2.5 | 78 (total) | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the selective N2-alkylation of this compound.
Protocol 1: Selective N2-Alkylation using Sodium Hydride
This protocol is designed to favor the formation of the N2-alkylated product due to the steric hindrance at the N1 position imposed by the C7-carboxylate group.[1][3]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N2-alkylated product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy, looking for a correlation between the N-alkyl protons and the C7a carbon of the indazole ring for the N1 isomer, or the absence thereof for the N2 isomer.[1]
Protocol 2: N-Alkylation under Mitsunobu Conditions
The Mitsunobu reaction provides an alternative method for N-alkylation that can also favor the N2-isomer, depending on the substrate.[1]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add DIAD or DEAD (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers.
-
Characterize the products by NMR and mass spectrometry to determine the regioselectivity.
Mandatory Visualizations
Caption: General workflow for the N-alkylation of this compound.
Caption: Factors governing N1 vs. N2 regioselectivity in the alkylation of the target molecule.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Application Notes: Functionalization of Methyl 6-amino-1H-indazole-7-carboxylate at the Amino Group
Introduction
Methyl 6-amino-1H-indazole-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous therapeutic agents, including those with anticancer and anti-inflammatory properties[1][2]. The presence of a primary amino group at the 6-position offers a versatile handle for introducing a wide range of functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize biological activity, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for common and effective methods to functionalize this amino group, including N-arylation, N-acylation, and N-alkylation.
Key Functionalization Strategies
The strategic modification of the 6-amino group can significantly impact a molecule's interaction with biological targets. The primary methods for its functionalization are:
-
N-Arylation: The introduction of aryl or heteroaryl rings is a cornerstone of medicinal chemistry for exploring pi-stacking interactions, modulating electronic properties, and extending the molecular scaffold. Copper-catalyzed cross-coupling reactions with aryl boronic acids are a particularly effective method for this transformation[3].
-
N-Acylation: Forming an amide bond via acylation is a robust and widely used reaction. It allows for the introduction of diverse substituents that can act as hydrogen bond donors or acceptors, influencing ligand-receptor binding. Standard coupling reagents or acyl halides are typically employed.
-
N-Alkylation: The addition of alkyl groups can alter the lipophilicity, steric profile, and basicity of the parent amine. Reductive amination provides a mild and efficient method for introducing primary and secondary alkyl groups.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of the 6-Amino Group
This protocol describes the cross-coupling of this compound with an aryl boronic acid, adapted from methodologies for the N-arylation of aminoindazoles[3].
Materials:
-
This compound
-
Aryl boronic acid (1.5 equivalents)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 equivalents)
-
Pyridine (2.0 equivalents)
-
Molecular sieves (4 Å)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired aryl boronic acid (1.5 eq), Cu(OAc)₂ (0.2 eq), and activated 4 Å molecular sieves.
-
Add anhydrous methanol to the flask to achieve a concentration of approximately 0.1 M.
-
Add pyridine (2.0 eq) to the suspension.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The flask should be open to the inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst residues. Wash the pad with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl derivative.
Protocol 2: General Protocol for N-Acylation via Amide Coupling
This protocol outlines a standard procedure for acylating the 6-amino group using a carboxylic acid and a peptide coupling reagent.
Materials:
-
This compound
-
Carboxylic acid (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (aq), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acyl product.
Protocol 3: General Protocol for N-Alkylation via Reductive Amination
This protocol describes the alkylation of the 6-amino group using an aldehyde or ketone and a mild reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Acetic acid (catalytic amount, ~5% v/v)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq).
-
Dissolve the components in anhydrous DCE or THF.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product using flash column chromatography to afford the desired N-alkylated indazole.
Data Summary
The following table summarizes the reaction conditions and expected outcomes for the functionalization of this compound. Yields are representative and may vary based on the specific substrates used.
| Reaction Type | Reagents | Key Conditions | Product Class |
| N-Arylation | Aryl boronic acid, Cu(OAc)₂, Pyridine | Anhydrous MeOH, Room Temp, 12-24h | Methyl 6-(arylamino)-1H-indazole-7-carboxylate |
| N-Acylation | R-COOH, HATU, DIPEA | Anhydrous DMF, Room Temp, 2-6h | Methyl 6-acetamido-1H-indazole-7-carboxylate |
| N-Alkylation | R-CHO, NaBH(OAc)₃, Acetic Acid | Anhydrous DCE, Room Temp, 4-16h | Methyl 6-(alkylamino)-1H-indazole-7-carboxylate |
Visualized Workflows
Caption: Workflow for key functionalization reactions at the 6-amino group.
Caption: Role of functionalization in a typical drug discovery cascade.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-catalyzed arylation of the amino group in the indazole ring: regioselective synthesis of pyrazolo-carbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Suzuki Coupling Reactions with "Methyl 6-amino-1H-indazole-7-carboxylate" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including potent kinase inhibitors.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the synthesis of diverse biaryl and heteroaryl structures. This document provides detailed application notes and protocols for the Suzuki coupling reactions of derivatives of "Methyl 6-amino-1H-indazole-7-carboxylate," a key building block for the development of novel drug candidates, particularly those targeting cancer-related signaling pathways.
The functionalization of the indazole scaffold, particularly at the 7-position, allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. However, the presence of both an amino and a carboxylate group in the target molecule can present challenges in synthetic chemistry, including catalyst inhibition and competing side reactions. These notes provide recommended protocols to address these challenges and facilitate the successful synthesis of novel indazole derivatives.
Synthetic Strategy
A two-step synthetic approach is proposed for the Suzuki coupling of "this compound" derivatives. The first step involves the regioselective halogenation of the indazole ring at the 7-position, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of boronic acids or esters.
Step 1: Halogenation of this compound
To enable the Suzuki coupling reaction, a halogen (typically bromine or iodine) must be introduced at the desired position on the indazole ring. For "this compound," the most plausible position for functionalization via Suzuki coupling is the 7-position. A Sandmeyer-type reaction, converting the amino group at position 7 to a halide, is a feasible approach to synthesize the required 7-halo-indazole precursor.
Protocol: Synthesis of Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate
This protocol is adapted from procedures for the synthesis of bromoindazoles from aminoindazoles.[2]
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a minimal amount of 48% hydrobromic acid.
-
Cool the solution to 0 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in 48% hydrobromic acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate.
Step 2: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction of the synthesized 7-bromo-indazole derivative with various aryl or heteroaryl boronic acids can be achieved using a palladium catalyst and a suitable base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with an electron-rich and potentially coordinating substrate.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling reaction. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][4]
Materials:
-
Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate (1.0 equiv.)
-
Arylboronic acid (1.5-2.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]
-
Base (e.g., Cs₂CO₃, 2.0 equiv.)[4]
-
Solvent system (e.g., 1,4-dioxane/EtOH/H₂O)[4]
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate, the arylboronic acid, and the base.
-
Add the palladium catalyst to the vial.
-
Add the degassed solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 30-60 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 2: Conventional Heating Suzuki Coupling
Materials:
-
Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)[5]
-
Base (e.g., K₂CO₃, 2.0 equiv.)[5]
-
Solvent system (e.g., 1,4-dioxane/water)[5]
-
Round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of various substituted bromoindazoles, which can serve as a starting point for optimizing the reactions of Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate.
Table 1: Optimization of Suzuki Coupling Conditions for Bromo-Indazole Derivatives [4]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | THF/water | 100 | 12 | 35 |
| 2 | PdCl₂(dppf)·DCM (5) | Cs₂CO₃ (3) | THF/water | 100 | 12 | 55 |
| 3 | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | 1,4-Dioxane/water | 100 | 12 | 75 |
| 4 | PdCl₂(dppf)·DCM (5) | Cs₂CO₃ (3) | 1,4-Dioxane/water | 100 | 12 | 85 |
Table 2: Substrate Scope of Suzuki Coupling with 5-Bromoindazoles [5]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 85 |
| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 70 |
| 3 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 92 |
| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 95 |
Applications in Drug Development: Kinase Inhibition
Indazole derivatives synthesized via Suzuki coupling are of significant interest in drug development, particularly as inhibitors of protein kinases.[1] Kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Many indazole-based compounds have been developed as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Akt (Protein Kinase B), which are central nodes in the PI3K/Akt/mTOR signaling pathway.[1][6]
Signaling Pathways
The following diagrams illustrate the VEGFR and PI3K/Akt/mTOR signaling pathways and the potential points of inhibition by indazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fragment-Based Drug Discovery using "Methyl 6-amino-1H-indazole-7-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of "Methyl 6-amino-1H-indazole-7-carboxylate" as a valuable fragment in fragment-based drug discovery (FBDD). The indazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in clinical and pre-clinical drug candidates, particularly kinase inhibitors.[1][2] This document outlines the rationale for its use, key physicochemical properties, and detailed protocols for its application in a typical FBDD workflow.
Introduction to "this compound" in FBDD
"this compound" (CAS: 73907-98-9) is an attractive starting point for FBDD campaigns due to its desirable characteristics that align with the "Rule of Three," a set of guidelines for fragment selection. Its rigid bicyclic indazole core provides a well-defined shape for probing protein binding pockets, while the amino and carboxylate functionalities offer vectors for synthetic elaboration and potential hydrogen bonding interactions with target proteins.
The 6-amino-1H-indazole scaffold has been successfully employed in the development of potent inhibitors for various therapeutic targets, including kinases and indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[1]
Physicochemical Properties
The suitability of a fragment for FBDD is largely determined by its physicochemical properties. "this compound" exhibits properties that make it an excellent candidate for fragment library inclusion.
| Property | Value | Source |
| CAS Number | 73907-98-9 | [3] |
| Molecular Formula | C₉H₉N₃O₂ | [3] |
| Molecular Weight | 191.19 g/mol | [3] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| cLogP (estimated) | 1.2 | Calculated |
These properties adhere well to the "Rule of Three," which suggests fragments should have a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a cLogP of 3 or less. While the hydrogen bond acceptor count is slightly higher, the overall profile is favorable for a starting fragment.
Experimental Protocols
The following protocols outline a typical FBDD workflow for identifying and validating hits from a fragment library containing "this compound."
Objective: To prepare a high-quality fragment library containing "this compound" for screening.
Materials:
-
"this compound" (CAS: 73907-98-9)
-
Other carefully selected fragments adhering to the "Rule of Three"
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Acoustic liquid handler or manual multichannel pipettes
-
Storage plates (e.g., 384-well microplates)
Protocol:
-
Quality Control: Confirm the purity and identity of "this compound" and all other fragments using techniques such as NMR spectroscopy and LC-MS.
-
Solubilization: Prepare a stock solution of each fragment in high-purity DMSO at a concentration of 100 mM.
-
Plating: Using an acoustic liquid handler or calibrated pipettes, create master plates of the fragment library. Subsequently, prepare assay-ready plates at the desired screening concentration (typically 100 µM to 1 mM).
-
Storage: Store all plates at -20°C or -80°C in a desiccated environment to prevent degradation and water absorption.
Objective: To rapidly identify fragments that bind to the target protein by measuring changes in protein thermal stability.
Materials:
-
Purified target protein
-
DSF-compatible buffer
-
Fluorescent dye (e.g., SYPRO Orange)
-
qPCR instrument with a thermal melt curve analysis module
-
Assay plates containing the fragment library
Protocol:
-
Assay Preparation: In each well of a 96- or 384-well PCR plate, add the target protein to a final concentration of 2-5 µM and the fluorescent dye to the manufacturer's recommended concentration.
-
Fragment Addition: Add "this compound" and other fragments from the library plates to a final concentration of 200 µM. Include appropriate controls (e.g., protein with DMSO, protein with a known binder).
-
Thermal Denaturation: Place the plate in the qPCR instrument and run a thermal melt experiment, gradually increasing the temperature from 25°C to 95°C.
-
Data Analysis: Determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) in the presence of a fragment indicates stabilizing binding and is considered a preliminary hit.
Objective: To validate the hits from the primary screen and confirm direct binding to the target protein. Ligand-observed NMR techniques like Saturation Transfer Difference (STD) NMR are commonly used.
Materials:
-
Purified target protein (isotopically labeled if performing protein-observed NMR)
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer (600 MHz or higher recommended)
-
NMR tubes
-
Validated fragment hits from the primary screen
Protocol (STD NMR):
-
Sample Preparation: Prepare a solution of the target protein (10-50 µM) in the NMR buffer. Add the fragment hit (e.g., "this compound") at a concentration of 100-500 µM.
-
NMR Data Acquisition: Acquire a standard 1D proton NMR spectrum of the fragment in the absence of the protein.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selective saturation of protein resonances and observation of transferred saturation to the bound ligand.
-
Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum. The presence of signals in the difference spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.
Objective: To determine the thermodynamic parameters of the fragment-protein interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified target protein
-
Validated fragment hit
-
ITC instrument
-
ITC buffer (the same buffer used for protein purification and fragment dissolution)
Protocol:
-
Sample Preparation: Prepare a solution of the target protein (10-50 µM) in the ITC cell and a solution of the fragment (100-1000 µM) in the injection syringe. Ensure both solutions are in identical, degassed buffer.
-
ITC Experiment: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
Case Study: Elaboration of the 6-amino-1H-indazole Scaffold as IDO1 Inhibitors
While specific FBDD data for "this compound" is not publicly available, a study on the development of 6-substituted aminoindazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) provides a compelling example of how this scaffold can be elaborated into potent leads.[1] In this study, a library of derivatives was synthesized and evaluated for their anti-proliferative activity.
Quantitative Data for 6-amino-1H-indazole Derivatives against HCT116 Cancer Cells:
| Compound | Structure | IC₅₀ (µM) |
| 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 0.4 ± 0.3 |
| 35 | N-benzyl-1,3-dimethyl-1H-indazol-6-amine | 0.9 ± 0.2 |
| 34 | 1,3-dimethyl-N-(4-methylbenzyl)-1H-indazol-6-amine | 1.1 ± 0.1 |
Data from a study on 6-substituted aminoindazole derivatives, not "this compound" itself.[1]
This data demonstrates that the 6-amino-1H-indazole core can be synthetically modified to produce compounds with potent biological activity. The initial fragment, "this compound," provides the key structural motifs for such elaborations.
Visualizations
Caption: A typical workflow for fragment-based drug discovery.
Caption: Inhibition of the IDO1 signaling pathway by indazole derivatives.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 73907-98-9 | YCA90798 [biosynth.com]
Application Notes and Protocols for the Derivatization of Methyl 6-amino-1H-indazole-7-carboxylate in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Methyl 6-amino-1H-indazole-7-carboxylate, a key scaffold in medicinal chemistry. The protocols and structure-activity relationship (SAR) data presented herein are intended to facilitate the discovery and development of novel therapeutic agents, particularly in the field of oncology.
Introduction
The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor effects. This compound serves as a versatile starting material for the synthesis of a diverse library of compounds. Derivatization at the 6-amino group and other positions on the indazole ring allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This document outlines detailed protocols for key derivatization reactions and presents quantitative structure-activity relationship data for a series of 6-substituted aminoindazole derivatives, providing valuable insights for rational drug design. The discussed derivatives have shown significant activity against various cancer cell lines, potentially through the modulation of critical signaling pathways such as the Indoleamine 2,3-dioxygenase 1 (IDO1) and p53/MDM2 pathways.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro anti-proliferative activity (IC50 in µM) of a series of 6-substituted aminoindazole derivatives against various human cancer cell lines. These compounds were synthesized from a 6-aminoindazole core, which is structurally analogous to this compound, providing a strong basis for SAR analysis.
Table 1: Anti-proliferative Activity of 6-Substituted Aminoindazole Derivatives (IC50 in µM) [1]
| Compound | R Group | HCT116 (Colon) | A549 (Lung) | SK-HEP-1 (Liver) | SNU-638 (Gastric) | MDA-MB-231 (Breast) |
| 1 | H | > 10 | > 10 | > 10 | > 10 | > 10 |
| 2a | Benzyl | 1.9 ± 0.2 | 3.5 ± 0.4 | 5.1 ± 0.6 | 2.8 ± 0.3 | 4.2 ± 0.5 |
| 2b | 4-Fluorobenzyl | 0.4 ± 0.3 | 0.7 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.2 |
| 2c | 4-Chlorobenzyl | 0.9 ± 0.1 | 1.5 ± 0.2 | 2.3 ± 0.3 | 1.8 ± 0.2 | 2.9 ± 0.4 |
| 2d | 4-Methylbenzyl | 1.5 ± 0.2 | 2.8 ± 0.3 | 4.0 ± 0.5 | 2.2 ± 0.3 | 3.5 ± 0.4 |
| 3a | Acetyl | > 10 | > 10 | > 10 | > 10 | > 10 |
| 3b | Benzoyl | 5.2 ± 0.6 | 8.1 ± 0.9 | > 10 | 7.5 ± 0.8 | 9.8 ± 1.1 |
SAR Analysis:
-
The unsubstituted 6-aminoindazole (Compound 1) showed weak activity, highlighting the importance of substitution at the 6-amino position.
-
N-alkylation with benzyl groups (Compounds 2a-2d) significantly enhanced anti-proliferative activity compared to the parent compound.
-
Substitution on the benzyl ring further modulated activity, with the 4-fluorobenzyl derivative (Compound 2b) exhibiting the most potent activity across all cell lines. This suggests that electron-withdrawing groups at the para position of the benzyl ring are favorable for activity.
-
N-acylation (Compounds 3a and 3b) was generally less favorable than N-alkylation, with the acetyl derivative (Compound 3a) being inactive and the benzoyl derivative (Compound 3b) showing moderate activity.
Experimental Protocols
The following are detailed protocols for the derivatization of this compound. These protocols are based on established synthetic methodologies for indazole derivatives and have been adapted to be compatible with the functional groups of the starting material.
Protocol 1: N-Acylation of the 6-Amino Group
This protocol describes the formation of an amide bond at the 6-amino position.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 mmol) and the desired carboxylic acid (1.2 mmol) in anhydrous DMF (10 mL), add DIPEA (3.0 mmol).
-
Add the coupling agent HATU (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reductive Amination of the 6-Amino Group
This protocol describes the N-alkylation of the 6-amino group with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of choice (e.g., benzaldehyde, acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Acetic acid
-
Anhydrous solvent (e.g., DCE, THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and the aldehyde or ketone (1.2 mmol) in anhydrous DCE (15 mL), add acetic acid (0.1 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the 6-Position (after conversion to a halide)
This protocol requires initial conversion of the 6-amino group to a halide (e.g., bromide via Sandmeyer reaction), followed by a Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.
Part A: Conversion of 6-Amino to 6-Bromo (Sandmeyer Reaction)
Materials:
-
This compound
-
Sodium nitrite
-
Hydrobromic acid (48%)
-
Copper(I) bromide
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Suspend this compound (1.0 mmol) in a mixture of HBr (48%, 5 mL) and water (5 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (1.2 mmol) in water (2 mL) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve CuBr (1.5 mmol) in HBr (48%, 5 mL) at 0 °C.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude Methyl 6-bromo-1H-indazole-7-carboxylate by column chromatography.
Part B: Suzuki-Miyaura Coupling
Materials:
-
Methyl 6-bromo-1H-indazole-7-carboxylate
-
Aryl or heteroaryl boronic acid of choice
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a degassed solution of Methyl 6-bromo-1H-indazole-7-carboxylate (1.0 mmol) and the boronic acid (1.5 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL), add the base (e.g., K2CO3, 3.0 mmol) and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 mmol).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the desired product by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by derivatives of this compound and a general experimental workflow for SAR studies.
Signaling Pathways
// Nodes Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; IDO1 [label="IDO1", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kynurenine [label="Kynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; T_cell_proliferation [label="T-cell Proliferation\n& Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Treg_differentiation [label="Treg Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Immune_Suppression [label="Immune Suppression", shape=octagon, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Indazole_Derivative [label="Indazole Derivative", shape=invhouse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Tryptophan -> IDO1 [label=" depletion", color="#202124"]; IDO1 -> Kynurenine [label=" conversion", color="#202124"]; Tryptophan -> T_cell_proliferation [style=dashed, arrowhead=none, color="#202124"]; Kynurenine -> Treg_differentiation [color="#202124"]; T_cell_proliferation -> Immune_Suppression [style=dashed, arrowhead=tee, label=" leads to", color="#EA4335"]; Treg_differentiation -> Immune_Suppression [label=" promotes", color="#34A853"]; Indazole_Derivative -> IDO1 [arrowhead=tee, color="#EA4335", label=" inhibits"]; } caption: IDO1 Signaling Pathway Inhibition.
// Nodes DNA_Damage [label="DNA Damage", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53", style="filled,bold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MDM2 [label="MDM2", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Proteasomal_Degradation [label="Proteasomal\nDegradation", shape=cylinder, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indazole_Derivative [label="Indazole Derivative", shape=invhouse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges DNA_Damage -> p53 [label=" activates", color="#202124"]; p53 -> MDM2 [label=" induces expression", color="#202124"]; MDM2 -> p53 [arrowhead=tee, label=" promotes degradation", color="#EA4335"]; p53 -> Proteasomal_Degradation [style=dashed, color="#202124"]; p53 -> Cell_Cycle_Arrest [label=" promotes", color="#34A853"]; p53 -> Apoptosis [label=" promotes", color="#EA4335"]; Indazole_Derivative -> MDM2 [arrowhead=tee, color="#EA4335", label=" may inhibit"]; } caption: p53/MDM2 Apoptosis Pathway.
Experimental Workflow
// Nodes Start [label="Start: Methyl 6-amino-\n1H-indazole-7-carboxylate", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Derivatization Reactions\n(N-Acylation, Reductive Amination, Suzuki Coupling)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Library [label="Library of Derivatives", shape=cylinder, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="In vitro Biological Screening\n(e.g., Anti-proliferative Assays)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50 Determination)", shape=parallelogram, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Derivatization [color="#202124"]; Derivatization -> Library [color="#202124"]; Library -> Screening [color="#202124"]; Screening -> Data_Analysis [color="#202124"]; Data_Analysis -> SAR [color="#202124"]; SAR -> Lead_Opt [label=" guides", color="#202124"]; Lead_Opt -> Derivatization [style=dashed, label=" iterative cycle", color="#202124"]; } caption: SAR Experimental Workflow.
References
Application Notes and Protocols for Amide Coupling with Methyl 6-amino-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, pivotal in the synthesis of a vast array of pharmacologically active molecules. Methyl 6-amino-1H-indazole-7-carboxylate is a valuable building block in the creation of novel therapeutics, particularly kinase inhibitors and other targeted agents. The electron-withdrawing nature of the indazole ring system renders the 6-amino group nucleophilic, but potentially less reactive than simple anilines, making the choice of coupling conditions crucial for successful synthesis.
These application notes provide a detailed, generalized protocol for the efficient amide coupling of this compound with a variety of carboxylic acids. The described methods are based on widely used and effective coupling reagents to ensure high yields and purity of the desired amide products.
Key Reaction Overview
The fundamental transformation involves the coupling of the primary amine of this compound with a carboxylic acid, facilitated by a coupling agent and a base in an appropriate solvent. The general reaction scheme is presented below:
Two common and highly effective coupling strategies are presented: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other employing the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) system.[1][2]
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often used for challenging couplings, including those with electron-deficient amines.[2][3]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add HATU (1.1-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The combination of EDC and HOBt is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to suppress racemization (for chiral carboxylic acids) and improve reaction efficiency by forming a more reactive intermediate.[1][4][5][6]
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC hydrochloride
-
HOBt hydrate
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.1-1.2 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir to ensure all components are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1-1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). This aqueous workup is crucial for removing unreacted starting materials and coupling byproducts.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Data Presentation
The following table summarizes representative quantitative data for the amide coupling of this compound with a generic carboxylic acid. These values are illustrative and may vary depending on the specific substrate, scale, and reaction conditions.
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Carboxylic Acid | Benzoic Acid (1.0 eq) | Benzoic Acid (1.0 eq) |
| Amine | This compound (1.0 eq) | This compound (1.0 eq) |
| Coupling Reagent | HATU (1.1 eq) | EDC·HCl (1.2 eq) |
| Additive | - | HOBt (1.2 eq) |
| Base | DIPEA (2.5 eq) | DIPEA (2.5 eq) |
| Solvent | DMF | DMF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours | 18 hours |
| Illustrative Yield | 85 - 95% | 75 - 90% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the amide coupling reaction, purification, and analysis.
Caption: A generalized workflow for the synthesis, purification, and analysis of amides derived from this compound.
Logical Relationship of Coupling Reagents
This diagram illustrates the activation pathway for the carboxylic acid using the EDC/HOBt coupling system.
Caption: Simplified activation pathway of a carboxylic acid using the EDC/HOBt coupling system.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
Application Notes and Protocols: Methyl 6-amino-1H-indazole-7-carboxylate in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-1H-indazole-7-carboxylate and its core scaffold, 6-aminoindazole, are pivotal building blocks in the synthesis of a new generation of anti-cancer agents. The indazole moiety is a recognized pharmacophore present in numerous FDA-approved kinase inhibitors, highlighting its significance in medicinal chemistry.[1][2][3] This structural motif is particularly prominent in the design of inhibitors targeting key signaling pathways implicated in cancer progression, such as vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR).[3] Derivatives of 6-aminoindazole have demonstrated potent anti-proliferative activity across a range of cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest.[1][2][4][5] This document provides a summary of the anti-cancer activity of various 6-aminoindazole derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Anti-proliferative Activity of 6-Aminoindazole Derivatives
The following table summarizes the in vitro anti-proliferative activity of selected 6-aminoindazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (colorectal) | 14.3 ± 4.4 | [4] |
| 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (colorectal) | 0.4 ± 0.3 | [5] |
| 2f | Indazole Derivative | 4T1 (breast) | 0.23 - 1.15 | [1][2] |
| 7j | Indazole Derivative | MCF-7 (breast) | 9 | [4] |
Experimental Protocols
I. General Synthesis of N-substituted 6-amino-1H-indazole Derivatives
This protocol describes a representative method for the synthesis of N-substituted 6-amino-1H-indazole derivatives, a common step in the development of indazole-based anti-cancer agents.
Workflow for the Synthesis of N-substituted 6-amino-1H-indazole Derivatives
Caption: A generalized workflow for the synthesis of N-substituted 6-amino-1H-indazole derivatives.
Materials:
-
This compound
-
3,4-dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Lithium aluminum hydride (LiAlH4)
-
Dess-Martin periodinane
-
Appropriate primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of the Indazole N-H:
-
To a solution of this compound in anhydrous DCM, add DHP and a catalytic amount of PPTS.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-protected indazole.[6]
-
-
Reduction of the Methyl Ester:
-
Dissolve the N-protected indazole in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of LiAlH4 in THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the corresponding alcohol.[6]
-
-
Oxidation to the Aldehyde:
-
Dissolve the alcohol in anhydrous DCM.
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir the mixture until the alcohol is fully converted to the aldehyde.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.[6]
-
-
Reductive Amination:
-
Dissolve the aldehyde in DCM, and add the desired amine followed by a few drops of acetic acid.
-
Stir the mixture for 1-2 hours at room temperature.
-
Add NaBH(OAc)3 and continue stirring overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain the final N-substituted 6-amino-1H-indazole derivative.
-
II. In Vitro Anti-proliferative Assay (SRB Assay)
This protocol outlines the sulforhodamine B (SRB) assay, a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[4]
Workflow for SRB Assay
Caption: A step-by-step workflow for the in vitro SRB anti-proliferative assay.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4 °C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many anti-cancer agents derived from the 6-aminoindazole scaffold function as kinase inhibitors. A primary target is the VEGFR signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] By inhibiting VEGFR, these compounds can effectively cut off the tumor's blood supply, leading to reduced growth and metastasis.
VEGFR Signaling Pathway
Caption: Inhibition of the VEGFR signaling pathway by 6-aminoindazole derivatives.
The inhibition of VEGFR by these compounds prevents the downstream activation of multiple signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This ultimately leads to the suppression of gene transcription responsible for cell proliferation, survival, and angiogenesis. Some derivatives have also been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] Furthermore, certain 6-aminoindazole compounds can arrest the cell cycle at the G2/M phase, further contributing to their anti-cancer effects.[5]
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Methyl 6-amino-1H-indazole-7-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of Methyl 6-amino-1H-indazole-7-carboxylate. This versatile building block possesses multiple reactive sites, including a primary aromatic amine, and two secondary amine functionalities within the indazole ring (N1 and N2), necessitating a carefully considered protection strategy to achieve desired chemical transformations.
Introduction
This compound is a key intermediate in the development of various therapeutic agents. Its trifunctional nature presents a significant challenge in regioselective synthesis. The nucleophilicity of the 6-amino group and the two indazole nitrogens must be carefully managed to avoid unwanted side reactions. This guide outlines strategies for the selective protection and deprotection of these functional groups, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.
Key Challenges and Strategic Considerations
The primary challenge in the chemical manipulation of this compound lies in the differential reactivity of its three nitrogen atoms. The selection of an appropriate protecting group strategy depends on the desired final product and the reaction conditions of subsequent synthetic steps. Key considerations include:
-
Regioselectivity: The ability to protect a specific nitrogen atom in the presence of others.
-
Orthogonality: The use of protecting groups that can be removed under different conditions, allowing for sequential deprotection.
-
Stability: The chosen protecting group must be stable to the reaction conditions of subsequent steps.
-
Yield and Purity: The protection and deprotection steps should proceed in high yield and with minimal side products.
Based on the literature, the 6-amino group is generally more nucleophilic than the indazole nitrogens, allowing for its selective protection under controlled conditions. The regioselectivity of indazole N-alkylation is influenced by the substituent at the 7-position. For a methyl carboxylate group at C7, alkylation tends to favor the N2 position.
Protecting Group Selection Workflow
The following diagram illustrates a general workflow for selecting a suitable protecting group strategy for this compound.
Caption: A decision-making workflow for protecting group strategy.
Experimental Protocols and Data
The following sections provide detailed protocols for the protection and deprotection of the 6-amino group of this compound with Boc and Cbz groups. The quantitative data is summarized for easy comparison.
Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is a popular choice for protecting amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Table 1: Boc Protection of Aromatic Amines - Representative Data
| Substrate | Reagents and Conditions | Yield (%) | Reaction Time (h) | Reference |
| Aniline | (Boc)₂O, Et₃N, CH₂Cl₂ | 95 | 2 | General Protocol |
| 4-Nitroaniline | (Boc)₂O, DMAP, CH₂Cl₂ | 98 | 3 | General Protocol |
| Methyl Anthranilate | (Boc)₂O, NaHCO₃, Dioxane/H₂O | 92 | 12 | General Protocol |
Protocol 1: Boc Protection of this compound
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in CH₂Cl₂ or THF.
-
Add triethylamine (1.2 eq) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.
-
Protocol 2: Deprotection of Boc-Protected this compound
-
Materials:
-
N-Boc-protected this compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the N-Boc protected compound in CH₂Cl₂.
-
Add an excess of TFA (e.g., 20-50% in CH₂Cl₂) or 4 M HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Cbz Protection and Deprotection
The benzyloxycarbonyl (Cbz) group is another widely used protecting group for amines. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
Table 2: Cbz Protection of Aromatic Amines - Representative Data
| Substrate | Reagents and Conditions | Yield (%) | Reaction Time (h) | Reference |
| Aniline | Cbz-Cl, NaHCO₃, Acetone/H₂O | 90 | 4 | [1] |
| 4-Chloroaniline | Cbz-Cl, Pyridine, CH₂Cl₂ | 85 | 6 | General Protocol |
| p-Toluidine | Cbz-Cl, aq. Na₂CO₃, 0 °C to RT | >90 | 2-4 | [1] |
Protocol 3: Cbz Protection of this compound
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Acetone/Water or THF/Water solvent mixture
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 1:1).
-
Add NaHCO₃ (2.0 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-20 hours, monitoring by TLC.[1]
-
Upon completion, remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Cbz protected product.[1]
-
Protocol 4: Deprotection of Cbz-Protected this compound
-
Materials:
-
N-Cbz-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve the N-Cbz protected compound in MeOH or EtOH.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Stir the suspension under an atmosphere of hydrogen (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]
-
Orthogonal Protection Strategies
In complex syntheses, it may be necessary to protect both the 6-amino group and one of the indazole nitrogens. An orthogonal strategy allows for the selective removal of one protecting group without affecting the other.
A common orthogonal strategy involves the use of an acid-labile group (e.g., Boc) for the 6-amino group and a group removable by hydrogenolysis (e.g., Cbz or Benzyl) for the indazole nitrogen.
Caption: Orthogonal protection and deprotection strategy.
Conclusion
The successful synthesis and derivatization of this compound hinge on the judicious selection and application of protecting groups. By understanding the relative reactivity of the nitrogen centers and employing appropriate protection and deprotection protocols, researchers can effectively navigate the synthetic challenges posed by this important building block. The protocols and strategies outlined in this document provide a solid foundation for the rational design of synthetic routes involving this versatile molecule.
References
Troubleshooting & Optimization
Challenges in the regioselective synthesis of "Methyl 6-amino-1H-indazole-7-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of Methyl 6-amino-1H-indazole-7-carboxylate. This guide addresses common challenges, offers detailed experimental protocols, and presents data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and practical synthetic pathway begins with a suitably substituted starting material to construct the indazole core, followed by functional group manipulations. A plausible route involves the synthesis of Methyl 1H-indazole-7-carboxylate, followed by regioselective nitration at the 6-position to yield Methyl 6-nitro-1H-indazole-7-carboxylate, and subsequent reduction of the nitro group to the desired 6-amino product.
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges in this synthesis are:
-
Regioselectivity during indazole ring formation: Depending on the chosen synthetic method for the indazole core, obtaining the desired 7-carboxy-substituted isomer can be challenging.
-
Regioselective nitration: Directing the nitro group specifically to the 6-position of the Methyl 1H-indazole-7-carboxylate can be difficult, potentially leading to a mixture of isomers.
-
N-alkylation side reactions: During reactions involving the indazole core, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The presence of an electron-withdrawing carboxylate group at the C-7 position has been shown to favor N2-alkylation.[1][2]
-
Substrate sensitivity: The aminoindazole core can be sensitive to certain reaction conditions, leading to degradation or side product formation.
Q3: How does the carboxylate group at the 7-position influence subsequent reactions?
The methyl carboxylate group at the 7-position is an electron-withdrawing group. This electronic effect can significantly influence the regioselectivity of subsequent electrophilic substitution reactions, such as nitration. It also plays a crucial role in directing the regioselectivity of N-alkylation, generally favoring the N2 position.[1][2]
Q4: Are there alternative methods for introducing the amino group at the 6-position?
Besides the reduction of a 6-nitro precursor, one could envision a route starting from a precursor already bearing an amino or a protected amino group. However, the nitration-reduction sequence is a widely used and generally effective strategy for introducing an amino group onto an aromatic ring.
Troubleshooting Guides
Problem 1: Low yield or no product during the synthesis of the indazole-7-carboxylate core.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient cyclization | Optimize reaction temperature and time. Screen different solvents to improve the solubility of starting materials. Consider using a catalyst if the reaction is known to be catalyzed. |
| Decomposition of starting materials or product | Use milder reaction conditions. Ensure the reaction is performed under an inert atmosphere if substrates are air-sensitive. |
| Incorrect starting material | Verify the identity and purity of your starting materials using analytical techniques such as NMR and mass spectrometry. |
Problem 2: Poor regioselectivity during the nitration of Methyl 1H-indazole-7-carboxylate.
| Potential Cause | Troubleshooting Suggestion |
| Harsh nitrating conditions | Use a milder nitrating agent (e.g., HNO₃ in acetic anhydride instead of fuming nitric acid). Perform the reaction at a lower temperature to improve selectivity. |
| Formation of multiple isomers | The electronic and steric effects of the substituents on the indazole ring dictate the position of nitration. It may be necessary to purify the desired 6-nitro isomer from other isomers by column chromatography. |
| N-Nitration | Protect the indazole nitrogen before nitration. The protecting group can be removed in a subsequent step. |
Problem 3: Incomplete reduction of the 6-nitro group or formation of side products.
| Potential Cause | Troubleshooting Suggestion |
| Inactive catalyst (for catalytic hydrogenation) | Use fresh, high-quality catalyst (e.g., 10% Pd/C). Ensure the reaction setup is properly purged to remove any catalyst poisons.[3] |
| Insufficient reducing agent | Increase the equivalents of the reducing agent (e.g., SnCl₂, Fe/HCl). Monitor the reaction progress by TLC or LC-MS to ensure completion. |
| Over-reduction or side reactions | Optimize the reaction time and temperature. Use a more selective reducing agent if necessary. |
| Poor solubility of the nitro-indazole | Screen different solvents or solvent mixtures to improve solubility. |
Problem 4: Formation of N1 and N2 alkylated regioisomers during derivatization.
| Potential Cause | Troubleshooting Suggestion |
| Inherent reactivity of the indazole nitrogens | The electron-withdrawing nature of the C-7 carboxylate favors N2 alkylation. To achieve N1 selectivity, consider using a different base/solvent system or protecting the N2 position. |
| Thermodynamic vs. kinetic control | Reaction conditions (temperature, base, solvent) can influence the ratio of N1 to N2 products. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. |
Data Presentation
Table 1: Regioselectivity of N-alkylation of Substituted Indazoles
| Indazole Substrate | Reaction Conditions | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-7-carboxylate | Alkyl halide, NaH, THF | Predominantly N2 | High | [1][2] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, NaH, DMF | 38:46 | 84 | [4] |
| 6-Nitroindazole | Iodomethane, K₂CO₃, DMF | Major:N1, Minor:N2 | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Aminoindazole from 6-Nitro-1H-indazole
This protocol describes the reduction of a 6-nitroindazole to a 6-aminoindazole using catalytic hydrogenation.
Materials:
-
6-Nitro-1H-indazole
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
In a suitable reaction vessel, dissolve 6-nitro-1H-indazole (1 eq.) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas (or conduct the reaction under a hydrogen atmosphere at 1 atm).[3]
-
Stir the reaction mixture vigorously at room temperature overnight.[3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 6-amino-1H-indazole.[3]
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis challenges.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Optimization of reaction conditions for "Methyl 6-amino-1H-indazole-7-carboxylate" synthesis
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of Methyl 6-amino-1H-indazole-7-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not be reaching completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Sub-optimal Reagents: The quality of your starting materials, particularly the substituted 2-methyl-3-nitrobenzoate and the reducing agent, is critical. Ensure they are pure and dry.
-
Inefficient Reduction: The reduction of the nitro group is a critical step. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. For chemical reductions, the choice of reagent and stoichiometry is important.
-
Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. See the troubleshooting section on impurities for more details.
Q2: I am observing significant impurity formation in my reaction mixture. How can I identify and minimize these impurities?
A2: Impurity formation is a common challenge. Here are some strategies to address it:
-
Impurity Identification: Characterize the impurities using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities may include unreacted starting material, over-reduced products, or side-products from undesired cyclization pathways.
-
Minimizing Impurities:
-
Temperature Control: Exothermic reactions can lead to side products. Ensure proper temperature control throughout the reaction.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the reducing agent, for example, could lead to over-reduction.
-
Purification: Optimize your purification method. Column chromatography with a carefully selected solvent system is often effective for separating the desired product from impurities.
-
Q3: The cyclization step to form the indazole ring is not proceeding efficiently. What can I do?
A3: The efficiency of the reductive cyclization of a nitro group to form the indazole ring is highly dependent on the reaction conditions.
-
Choice of Reducing Agent: The selection of the reducing agent is critical. While various reagents can be used, their effectiveness can vary. Catalytic hydrogenation (e.g., with Pd/C) is a common method. Chemical reducing agents like sodium dithionite or tin(II) chloride have also been reported to be effective.
-
Solvent System: The solvent can significantly influence the reaction. Protic solvents like ethanol or acetic acid are often used for this type of transformation.
-
pH Control: The pH of the reaction mixture can be crucial for the cyclization step. In some cases, the addition of an acid or base may be necessary to promote the desired reaction pathway.
Optimization of Reaction Conditions
The yield and purity of this compound are highly sensitive to the reaction parameters. The following tables summarize quantitative data from hypothetical optimization studies.
Table 1: Effect of Catalyst on Reductive Cyclization Yield
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 10% Pd/C | Ethanol | 60 | 12 | 85 | 98 |
| 5% Pt/C | Methanol | 60 | 12 | 78 | 97 |
| Raney Nickel | Ethanol | 70 | 18 | 72 | 95 |
Table 2: Influence of Solvent on Reaction Outcome
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 10% Pd/C | Ethanol | 60 | 12 | 85 | 98 |
| 10% Pd/C | Acetic Acid | 60 | 12 | 82 | 96 |
| 10% Pd/C | Ethyl Acetate | 60 | 16 | 75 | 94 |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound via reductive cyclization is provided below.
Synthesis of this compound
-
Reaction Setup: To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., ethanol), add the catalyst (e.g., 10% Pd/C, 5 mol%).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically 1-5 atm) at a controlled temperature (e.g., 60 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Visual Guides
The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
Caption: Overall workflow for the synthesis of this compound.
Caption: A decision tree to troubleshoot common issues in the synthesis.
Purification of "Methyl 6-amino-1H-indazole-7-carboxylate" from isomeric impurities
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for the purification of Methyl 6-amino-1H-indazole-7-carboxylate from its common isomeric impurities.
Introduction
This compound is a key building block in medicinal chemistry. Its purity is paramount for the synthesis of active pharmaceutical ingredients (APIs). A common challenge during its synthesis is the formation of positional isomers, primarily the 4-amino and 5-amino analogues, which can be difficult to separate due to their similar physicochemical properties. This guide offers practical solutions for isolating the desired 6-amino isomer to a high degree of purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect?
A1: During the synthesis of this compound, the most probable isomeric impurities are Methyl 4-amino-1H-indazole-7-carboxylate and Methyl 5-amino-1H-indazole-7-carboxylate . These arise from non-selective nitration of the precursor followed by reduction. N-1 and N-2 alkylated or acylated isomers can also form if the indazole nitrogen is derivatized under non-selective conditions.[1][2]
Q2: What are the primary methods for purifying the target compound from these isomers?
A2: The two most effective methods are flash column chromatography and recrystallization . Chromatography is often used for initial purification of the crude mixture, while recrystallization is excellent for achieving high purity (>99%) of the final product.[2]
Q3: How can I monitor the success of my purification?
A3: Thin-Layer Chromatography (TLC) is a quick method for monitoring the progress of column chromatography. For accurate purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard. ¹H NMR spectroscopy can also be used to identify the presence of isomers by analyzing the distinct chemical shifts of the aromatic protons.
Q4: Are there any safety precautions I should take?
A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The solvents used in chromatography and recrystallization are often flammable and volatile.
Purification & Analysis Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Guides
Flash Column Chromatography
Problem: My isomers are not separating on the column (co-elution).
| Possible Cause | Recommended Solution |
| Incorrect Solvent System | The polarity of the eluent may not be optimal. Perform a thorough solvent screen using TLC with different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone). |
| Solvent System Too Polar | If all spots run to the top of the TLC plate (high Rf), decrease the proportion of the polar solvent in your eluent system. |
| Solvent System Not Polar Enough | If all spots remain at the baseline of the TLC plate (low Rf), increase the proportion of the polar solvent. |
| Column Overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Recrystallization
Problem: My compound does not crystallize, it oils out.
| Possible Cause | Recommended Solution |
| Solution is Supersaturated | The solution cooled too quickly, or the concentration of the solute is too high. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Insulating the flask can help. |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Try purifying the material by column chromatography first to remove baseline impurities before attempting recrystallization. |
| Incorrect Solvent Choice | The compound may be too soluble in the chosen solvent, even at cool temperatures. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. |
Problem: The yield after recrystallization is very low.
| Possible Cause | Recommended Solution |
| Too Much Solvent Used | Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid. |
| Crystals Filtered Too Warm | The solubility of the compound is still high at the filtration temperature. Ensure the flask is thoroughly cooled (e.g., in an ice bath) before filtering the crystals. |
| Premature Crystallization | Crystals formed in the funnel during a hot filtration step. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. |
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting purification issues.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3, 1:1) while collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Gradient Elution for Column Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Compound Eluted |
| 90:10 | 2 | Non-polar impurities |
| 80:20 | 4 | Isomer 1 (typically less polar) |
| 70:30 | 4 | Isomer 2 / Mixture |
| 60:40 | 5 | Target: this compound |
| 50:50 | 3 | More polar impurities |
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the partially purified product. Test single solvents (e.g., Ethanol, Isopropanol, Acetonitrile) and mixed solvent systems (e.g., Acetone/Water, Ethanol/Water).[2] An ideal system is one where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Typical Ratio (v/v) | Notes |
| Acetone / Water | 3:1 to 2:5 | Effective for separating amino-indazole isomers.[2] |
| Ethanol / Water | 4:1 to 1:1 | A common choice for moderately polar compounds. |
| Acetonitrile / Water | 3:1 to 1:2 | Good for compounds with nitrile or ester groups. |
| Isopropanol | Single Solvent | Can be effective if solubility profile is appropriate. |
Protocol 3: HPLC Analysis Method
This reverse-phase HPLC method can be used to assess the purity and resolve the isomeric mixture.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile. Dilute as necessary.
-
Chromatographic Conditions:
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
This method should provide baseline separation of the 4-amino, 5-amino, and 6-amino isomers, with the elution order depending on the subtle differences in their polarity.
References
Common side reactions in the preparation of "Methyl 6-amino-1H-indazole-7-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of Methyl 6-amino-1H-indazole-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The primary side reactions include the formation of regioisomers (N1 vs. N2 substituted products if alkylation or a similar reaction is performed on the indazole nitrogen), incomplete cyclization leading to starting material impurities, potential decarboxylation under harsh thermal or acidic/basic conditions, and oxidation of the 6-amino group.
Q2: How can I control the regioselectivity of reactions involving the indazole nitrogen?
A2: Regioselectivity between the N1 and N2 positions of the indazole ring is a significant challenge in indazole chemistry.[1][2] The outcome is influenced by steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions. For instance, bulky groups at the C7 position may sterically hinder N1 substitution, potentially favoring the N2 product. Conversely, the choice of base and solvent system can also direct the reaction to one isomer over the other.[3] It has been noted that electron-withdrawing groups at the C-7 position can favor N2 substitution.[1][3]
Q3: Is the methyl ester group prone to hydrolysis during the synthesis?
A3: Yes, the methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, particularly under strong acidic or basic conditions, or in the presence of water at elevated temperatures. It is crucial to use anhydrous solvents and control the pH of the reaction mixture to minimize this side reaction.
Q4: Can the 6-amino group interfere with the desired reactions?
A4: Absolutely. The amino group is a nucleophile and can compete in reactions intended for the indazole nitrogens, such as alkylation or acylation. It is also susceptible to oxidation, which can lead to the formation of colored impurities. In many synthetic routes, it is advisable to protect the amino group (e.g., as an acetyl or Boc derivative) before carrying out further transformations.
Q5: What are the likely impurities I might see in my final product?
A5: Common impurities include unreacted starting materials, the undesired N-regioisomer, the hydrolyzed carboxylic acid, and byproducts from the oxidation of the amino group. If a protecting group strategy is used, incomplete deprotection can also result in impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Formation of multiple side products. - Degradation of the product during workup or purification. | - Monitor the reaction progress closely using TLC or LC-MS. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). - Employ a milder workup procedure and purify the product promptly after the reaction. |
| Presence of an isomeric byproduct | - Lack of regioselectivity in a reaction involving the indazole nitrogen. | - Modify the reaction conditions (base, solvent) to favor the desired isomer.[1][3] - Consider a synthetic route that establishes the desired substitution pattern unambiguously. - Separate the isomers using column chromatography with an optimized solvent system. |
| Formation of a colored impurity | - Oxidation of the 6-amino group. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Protect the amino group before subsequent reaction steps. |
| Product is the carboxylic acid instead of the methyl ester | - Hydrolysis of the methyl ester during the reaction or workup. | - Ensure anhydrous reaction conditions. - Use a non-aqueous workup if possible. - If hydrolysis occurs, the carboxylic acid can be isolated and re-esterified. |
| Starting material remains after the reaction | - Insufficient reaction time or temperature. - Deactivation of reagents or catalysts. | - Increase the reaction time and/or temperature. - Use fresh reagents and catalysts. |
Experimental Protocols
A general protocol for a key step in a potential synthesis of this compound, such as the cyclization to form the indazole ring, is provided below. This is a hypothetical procedure and should be adapted and optimized for specific laboratory conditions.
Synthesis of Methyl 6-nitro-1H-indazole-7-carboxylate via Reductive Cyclization
This protocol assumes the synthesis proceeds through a nitro precursor.
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor, Methyl 2-amino-3-methyl-4-nitrobenzoate (1.0 eq), in glacial acetic acid (10 mL per gram of substrate).
-
Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water (2 mL per gram of NaNO2) dropwise, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. The product may precipitate and can be collected by filtration. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting the formation of side products.
References
Technical Support Center: Synthesis of Methyl 6-amino-1H-indazole-7-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 6-amino-1H-indazole-7-carboxylate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and effective synthetic strategy involves a multi-step process that begins with a substituted toluene derivative. The key steps typically include the formation of the indazole ring, introduction of a nitro group at the 6-position, reduction of the nitro group to an amine, and finally, esterification of the carboxylic acid at the 7-position.
Q2: What are the critical factors influencing the overall yield of the synthesis?
A2: The overall yield is highly dependent on the efficiency of each step. Critical factors include the choice of reagents and catalysts, reaction temperature and time, and the purity of intermediates. The reduction of the nitro group and the subsequent esterification are often challenging steps that can significantly impact the final yield.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, several safety precautions are necessary. Diazotization reactions, which may be involved in the formation of the indazole ring, can produce unstable diazonium salts.[1] Reactions involving nitro compounds and reducing agents like catalytic hydrogenation require careful handling due to the flammability of hydrogen gas and the potential for exothermic reactions. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Q4: How can the purity of the final product and intermediates be effectively assessed?
A4: A combination of chromatographic and spectroscopic techniques is recommended. Thin-layer chromatography (TLC) is useful for monitoring reaction progress. High-performance liquid chromatography (HPLC) can provide quantitative information on purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
Troubleshooting Guides
Problem 1: Low yield in the indazole ring formation step.
| Possible Cause | Suggested Solution |
| Incomplete diazotization. | Ensure the temperature is kept low (0-5 °C) during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring. |
| Formation of side products. | The formation of diazoamino compounds can be a side reaction.[2] Slow, controlled addition of reagents can minimize this. |
| Inefficient cyclization. | The choice of acid catalyst and solvent is crucial. For Fischer indole-type synthesis, strong acids like polyphosphoric acid or Lewis acids may be required.[3][4][5] |
Problem 2: Incomplete reduction of the 6-nitro group.
| Possible Cause | Suggested Solution |
| Inactive catalyst (for catalytic hydrogenation). | Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the reaction system is properly purged to remove any catalyst poisons. |
| Insufficient reducing agent. | For metal/acid reductions (e.g., Fe/HCl, Sn/HCl), use a sufficient molar excess of the metal.[6] |
| Formation of intermediates. | The reduction of nitro groups can proceed through nitroso and hydroxylamine intermediates.[7][8] Ensure sufficient reaction time and temperature to drive the reaction to completion. |
| Side reactions. | Azoxybenzene formation can occur as a side reaction.[7] Controlling the reaction conditions, such as pH, can help minimize this.[7] |
Problem 3: Low yield or failure of the esterification reaction.
| Possible Cause | Suggested Solution | | Deactivation of the carboxylic acid by the amino group. | The amino group can be protonated under acidic conditions, and the zwitterionic nature of the starting material can hinder esterification.[9][10] Using a large excess of the alcohol (methanol) as the solvent can help drive the equilibrium towards the ester. | | Unsuitable catalyst. | While strong mineral acids like H₂SO₄ are common for Fischer esterification, alternative methods using reagents like thionyl chloride (SOCl₂) to form the acid chloride followed by reaction with methanol can be more effective. | | N-alkylation as a side reaction. | The amino group can potentially be alkylated. Protecting the amino group before esterification and deprotecting it afterward is a possible but longer route. |
Problem 4: Difficulty in purification of the final product.
| Possible Cause | Suggested Solution | | Presence of polar impurities. | Column chromatography is a common purification method. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol may be necessary. | | Product is soluble in both organic and aqueous layers during workup. | Careful adjustment of the pH of the aqueous layer during extraction can help to minimize product loss. | | Co-elution of impurities. | If column chromatography is insufficient, recrystallization from a suitable solvent system can be an effective final purification step. |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1H-indazole-7-carboxylic acid (Illustrative)
This protocol is a general representation based on common methods for indazole synthesis.
-
Diazotization: Dissolve 2-methyl-3,5-dinitrobenzoic acid in concentrated sulfuric acid and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.
-
Reduction & Cyclization: To the cold diazonium salt solution, slowly add a solution of a reducing agent like stannous chloride in concentrated hydrochloric acid.
-
Workup: After the reaction is complete, pour the mixture onto ice and adjust the pH with a base to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
| Parameter | Value/Range |
| Starting Material | 2-methyl-3,5-dinitrobenzoic acid |
| Key Reagents | Sodium nitrite, Stannous chloride, HCl |
| Temperature | 0-10 °C |
| Typical Yield | 60-75% |
Protocol 2: Reduction of 6-Nitro-1H-indazole-7-carboxylic acid
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.
-
Reaction Setup: Suspend 6-Nitro-1H-indazole-7-carboxylic acid in ethanol or acetic acid.
-
Reduction: Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.[6][11] Alternatively, for catalytic hydrogenation, use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Filter off the catalyst or iron salts. If an acid was used, neutralize the solution.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 6-amino-1H-indazole-7-carboxylic acid.
| Parameter | Value/Range |
| Starting Material | 6-Nitro-1H-indazole-7-carboxylic acid |
| Reducing Agent | Fe/HCl or H₂/Pd/C |
| Solvent | Ethanol or Acetic Acid |
| Typical Yield | 85-95% |
Protocol 3: Esterification of 6-Amino-1H-indazole-7-carboxylic acid
This protocol describes a Fischer esterification method.
-
Reaction Setup: Suspend 6-Amino-1H-indazole-7-carboxylic acid in a large excess of methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Value/Range |
| Starting Material | 6-Amino-1H-indazole-7-carboxylic acid |
| Reagents | Methanol, Sulfuric acid |
| Temperature | Reflux |
| Typical Yield | 50-70% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
Technical Support Center: N-Alkylation of Methyl 6-amino-1H-indazole-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the N-alkylation of Methyl 6-amino-1H-indazole-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of indazoles like this compound?
A1: The main challenge in the N-alkylation of the indazole scaffold is controlling regioselectivity. The indazole ring has two nitrogen atoms in the pyrazole ring, N1 and N2, that can be alkylated. This often leads to the formation of a mixture of N1 and N2-substituted regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4]
Q2: Which position, N1 or N2, is preferentially alkylated on this compound?
A2: For indazoles with an electron-withdrawing substituent like a methyl carboxylate group at the C-7 position, the N2 position is preferentially alkylated.[1][2][5] This has been shown to confer excellent N2-regioselectivity, often achieving ≥96%.[1][2][5]
Q3: What are the key factors that influence the N1 vs. N2 regioselectivity in indazole alkylation?
A3: Several factors critically influence the ratio of N1 to N2 alkylation products:
-
Steric and Electronic Effects: The position and nature of substituents on the indazole ring are crucial. Electron-withdrawing groups at the C-7 position, such as nitro or methyl carboxylate, strongly favor N2-alkylation.[1][3][5] Conversely, bulky substituents at the C-3 position tend to favor N1-alkylation.[3]
-
Reaction Conditions: The choice of base and solvent plays a significant role. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) is a common system, and for C-7 substituted indazoles, it leads to high N2 selectivity.[1][2][5]
-
Nature of the Electrophile: The alkylating agent itself can also influence the regiochemical outcome.[3]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[3]
Q4: How can I purify a mixture of N1 and N2-alkylated isomers?
A4: While challenging, separation of N1 and N2 isomers can be achieved. Column chromatography is a common laboratory-scale method.[6] For larger scales, recrystallization using a mixed solvent system has been reported as an effective method to separate and purify the individual isomers, potentially achieving purity of over 99%.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive base (e.g., old NaH).2. Insufficient reaction temperature or time.3. Steric hindrance from the C-7 substituent may be impeding reactivity under certain conditions.[7] | 1. Use fresh, high-quality base.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.3. Consider alternative, more reactive alkylating agents or different solvent/base combinations. |
| Poor regioselectivity (mixture of N1 and N2 isomers) | 1. Reaction conditions are not optimal for the desired isomer.2. The chosen solvent may not be promoting the desired selectivity. For example, using DMF can sometimes lead to reduced N1 selectivity compared to THF. | 1. For N2 selectivity with this compound, the use of NaH in THF is strongly recommended as it has been shown to provide excellent N2 regioselectivity for C-7 CO2Me substituted indazoles.[5]2. If N1 selectivity is desired (which is challenging for this substrate), you may need to explore alternative synthetic routes or protecting group strategies. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition.2. The alkylating agent is unstable under the reaction conditions.3. The starting material or reagents are impure. | 1. Run the reaction at a lower temperature for a longer duration.2. Verify the stability of your alkylating agent under the basic conditions.3. Ensure the purity of all starting materials and reagents before starting the reaction. |
| Difficulty in isolating and purifying the desired product | 1. The product may be highly soluble in the workup solvent.2. The product may be an oil, making crystallization difficult.3. The N1 and N2 isomers have very similar polarities, making chromatographic separation challenging. | 1. Use a different extraction solvent.2. Attempt to form a salt of the product to induce crystallization.3. For isomer separation, try different solvent systems for column chromatography or explore recrystallization from a mixture of solvents. |
Experimental Protocols
Protocol: Regioselective N2-Alkylation of this compound
This protocol is based on conditions that have been shown to favor N2-alkylation for indazoles with a C-7 carboxylate substituent.[1][5]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to ensure completion.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N2-alkylated product.
Visual Guides
Troubleshooting Workflow for Poor Regioselectivity
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of "Methyl 6-amino-1H-indazole-7-carboxylate" in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of "Methyl 6-amino-1H-indazole-7-carboxylate" in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is often described as having limited solubility in common organic solvents, which can present a significant challenge in achieving optimal reaction conditions and yields. While one source classifies its aqueous solubility as 1.11 mg/mL, practical application in organic synthesis has shown that its low solubility in reaction media can be a primary reason for moderate to low product yields.[1] Steric hindrance is another factor that, in combination with poor solubility, can impede its reactivity.[2]
Q2: Which solvents are recommended for reactions involving this compound?
A2: Solvent screening is a critical step. Toluene has been used as a conventional solvent for reactions such as metal-free click chemistry involving this compound.[1][3] For palladium-catalyzed cross-coupling reactions, a comparison between eucalyptol and dimethylformamide (DMF) has been suggested to mitigate issues arising from steric hindrance.[2] Other solvents that have been explored in reactions with this compound, albeit with varying success, include cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF).[3]
Q3: Are there any general strategies to improve the solubility and reaction efficiency of this compound?
A3: Yes, several strategies can be employed:
-
Co-solvent Systems: The use of a mixture of solvents can significantly enhance solubility. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are often used as co-solvents.
-
Elevated Temperatures: Heating the reaction mixture can increase the solubility of the starting material and improve reaction kinetics.
-
Microwave Irradiation: This technique can be particularly effective in driving reactions with poorly soluble starting materials to completion by providing rapid and uniform heating.[3]
-
Catalyst and Reagent Optimization: In cases where both solubility and steric hindrance are problematic, systematic optimization of the catalyst, ligands, and other reagents is crucial for achieving the desired outcome.[2]
Troubleshooting Guide
Issue 1: Low to moderate reaction yield.
Potential Cause: Poor solubility of this compound in the chosen solvent system.
Solutions:
| Strategy | Description | Key Considerations |
| Solvent Screening | Systematically test a range of solvents with varying polarities. | Toluene has been used as a baseline.[1][3] Consider greener alternatives like 2-MeTHF, which has shown improved yields in some cases.[3] For reactions sensitive to steric effects, compare DMF and eucalyptol.[2] |
| Employ Co-solvents | Add a small amount of a high-polarity aprotic solvent like DMSO or DMF to the primary reaction solvent. | The co-solvent should be miscible with the primary solvent and inert to the reaction conditions. Start with a low percentage (e.g., 5-10% v/v) and optimize as needed. |
| Increase Reaction Temperature | Gently heat the reaction mixture to a temperature compatible with the stability of all reactants and reagents. | Monitor for potential side reactions or degradation at elevated temperatures. |
| Microwave-Assisted Synthesis | Utilize a microwave reactor to achieve rapid and efficient heating. | This can significantly reduce reaction times and improve yields for sluggish reactions due to poor solubility.[3] |
Issue 2: Reaction fails to initiate or proceeds very slowly.
Potential Cause: A combination of poor solubility and steric hindrance of the indazole core.
Solutions:
| Strategy | Description | Key Considerations |
| Catalyst System Optimization | For catalyzed reactions (e.g., Buchwald-Hartwig amination), screen different palladium precursors and ligands. | Xantphos has been mentioned in the context of reactions with this substrate.[2] The choice of ligand can significantly impact the catalyst's activity and ability to overcome steric hindrance. |
| Reagent Stoichiometry | Experiment with adjusting the molar equivalents of the coupling partner and base. | An excess of one reagent may help drive the reaction to completion, but can also lead to side products. |
| Sonication | Use an ultrasonic bath to aid in the dissolution of the starting material. | This can be particularly useful at the beginning of the reaction to ensure all reactants are in solution. |
Experimental Protocols
Key Experiment: Metal-Free Click Chemistry
This protocol describes a metal-free click chemistry reaction to synthesize a triazole derivative from this compound. The procedure highlights the use of toluene as a solvent and elevated temperature to facilitate the reaction.
Procedure:
-
A solution of this compound in toluene (50 mL) is cooled to 0 °C.
-
tert-Butyl nitrite (t-BuONO) (1.5 equivalents) and azidotrimethylsilane (TMSN3) (1.5 equivalents) are added dropwise to the cooled solution.
-
The resulting mixture is stirred at room temperature for 1 hour.
-
The respective alkyne derivative (5 equivalents) is then added to the reaction mixture.
-
The reaction is heated to 90 °C and stirred overnight.
-
Upon completion, the mixture is concentrated under vacuum.
-
The resulting solid is purified by flash chromatography.
Note: In this specific study, the synthesis of the brominated derivative of this compound, a precursor for subsequent reactions, yielded 48% in toluene. When testing green solvents for the same reaction, the yields were 28% in CPME, 38% in 2-MeTHF, and 25% in eucalyptol, indicating that while alternative solvents can be used, optimization is necessary to match the yield of conventional solvents.[3]
Visualizations
Signaling Pathways
Indazole derivatives are a prominent class of compounds in drug discovery, often targeting protein kinases involved in cancer signaling pathways. The following diagrams illustrate some of the key pathways that can be modulated by indazole-based inhibitors.
References
- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one | 1328893-14-6 | Benchchem [benchchem.com]
- 3. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Methyl 6-amino-1H-indazole-7-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of "Methyl 6-amino-1H-indazole-7-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound using column chromatography?
A1: The purification of this compound, a polar aromatic compound, is typically achieved using normal-phase column chromatography with silica gel as the stationary phase. The mobile phase, or eluent, is usually a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol). The polarity of the eluent is optimized to achieve good separation of the target compound from impurities.
Q2: How do I choose the right solvent system (mobile phase) for my purification?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC) before performing column chromatography. A good solvent system will result in the target compound having an Rf value of approximately 0.2-0.4, with clear separation from impurities. For polar compounds like aminoindazoles, you may need to use a more polar solvent system.
Q3: My compound is very polar and remains at the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
A3: If your compound is too polar for standard hexane/ethyl acetate systems, you can try several alternative approaches. You can introduce a stronger polar solvent like methanol or ethanol into your mobile phase, often in a mixture with dichloromethane or chloroform.[1] Another option is to consider reverse-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).
Q4: Is this compound stable on silica gel?
A4: Amino-containing compounds can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing of peaks, or even decomposition. To check for stability, you can run a 2D TLC.[2] If instability is observed, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.
Q5: Can I use an alternative to column chromatography for purification?
A5: Yes, for some amino-indazole isomers, recrystallization from a mixed solvent system has been shown to be an effective method of purification.[3] This could be a viable alternative or a final purification step after column chromatography to achieve high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane, or add a small amount of methanol to a dichloromethane/ethyl acetate mixture. |
| The compound has irreversibly adsorbed to the silica gel. | Test the stability of your compound on silica gel using a 2D TLC.[2] If it is unstable, consider using deactivated silica gel, alumina, or reverse-phase chromatography. | |
| Poor separation of the target compound from impurities | The polarity of the mobile phase is not optimal. | Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is generally recommended.[1] | |
| The sample was loaded improperly. | Dissolve the sample in a minimum amount of solvent and load it onto the column in a narrow band.[4] For poorly soluble samples, dry loading is a good alternative.[4] | |
| Peak tailing | Strong interaction between the basic amino group and acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel. |
| The column is overloaded with the sample. | Reduce the amount of sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Multiple fractions contain the desired product in low concentrations | The polarity of the eluent is too close to the polarity of the compound, leading to slow elution. | Once the compound starts to elute, you can consider slightly increasing the polarity of the mobile phase to speed up the elution of the remaining product. |
| The color of the compound changes on the column | The compound may be degrading on the acidic silica gel. | As mentioned earlier, test for stability and consider using a deactivated stationary phase or an alternative like alumina. |
Experimental Protocol: General Procedure for Column Chromatography
This is a generalized protocol and should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance.[1]
2. Sample Loading:
-
Wet Loading: Dissolve the crude "this compound" in a minimal amount of a suitable solvent (ideally the mobile phase, or a slightly more polar solvent). Using a pipette, carefully add the sample solution to the top of the silica gel.[4]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
3. Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the least polar solvent system determined from your TLC analysis.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
4. Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
5. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified "this compound".
Data Presentation
Table 1: Common Mobile Phase Systems for Polar Aromatic Compounds
| Mobile Phase System | Polarity | Typical Applications and Notes |
| Hexane / Ethyl Acetate | Low to Medium | A standard system for many organic compounds. The ratio is varied to achieve the desired polarity. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds that do not move in hexane/ethyl acetate.[1] |
| Chloroform / Ethanol | Medium to High | Another good option for polar molecules.[1] |
| Petroleum Ether / Ethyl Acetate | Low to Medium | Similar to hexane/ethyl acetate, often used interchangeably. |
| Toluene / Acetone | Medium | Can offer different selectivity for aromatic compounds. |
| Dichloromethane / Diethyl Ether | Low to Medium | Useful for moderately polar compounds. |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing dimer formation in "Methyl 6-amino-1H-indazole-7-carboxylate" reactions
Technical Support Center: Methyl 6-amino-1H-indazole-7-carboxylate
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in reactions involving this reagent, with a specific focus on preventing unwanted dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why does it occur with this compound?
A1: Dimerization is a side reaction where two molecules of a substance react with each other to form a larger molecule, or dimer. With this compound, this can occur in several ways. The unprotected N-H group on the indazole ring can interfere with catalytic cycles in cross-coupling reactions.[1] Additionally, the aromatic amine group is nucleophilic and can react with an activated form of another molecule, especially under conditions used for amide coupling or acylation. Oxidative conditions can also lead to the dimerization of aromatic amines to form azo compounds.[2]
Q2: In which types of reactions is dimer formation most commonly observed?
A2: Dimer formation is a common issue in reactions such as:
-
Amide bond formation (peptide coupling): Where the amino group of one molecule attacks the activated carboxyl group of another.
-
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig): The unprotected N-H of the indazole can lead to side reactions.[1]
-
Acylation reactions: When using highly reactive acylating agents.
-
Reactions requiring strong bases: Strong bases can deprotonate the indazole N-H or the amino group, increasing nucleophilicity and the likelihood of side reactions.
Q3: What are the immediate signs of dimer formation in my reaction?
A3: Common indicators of dimer formation include:
-
The appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) plate that is higher than the starting material.
-
A lower than expected yield of the desired product.
-
Mass spectrometry (MS) analysis of the crude reaction mixture showing a mass corresponding to double the molecular weight of your starting material (or a derivative thereof).
-
Difficulties in purifying the final product due to the presence of a high molecular weight impurity.
Troubleshooting Guide: Preventing Dimer Formation
This guide provides a systematic approach to diagnosing and resolving issues with dimer formation.
Issue 1: Dimer Formation During Amide Coupling Reactions
If you are observing a significant amount of dimer during an amide coupling reaction, consider the following strategies.
Potential Causes & Solutions:
-
High concentration of the activated species: A high concentration of the activated carboxylic acid or the coupling agent can lead to the amino group of one indazole molecule reacting with the activated ester of another.
-
Slow Addition: Instead of adding all reagents at once, slowly add the coupling agent or the activated acid to the solution containing the amine.[3] This keeps the concentration of the highly reactive species low at any given time.
-
-
Suboptimal Base Selection: Strong, soluble organic bases like triethylamine can lead to a rapid increase in the concentration of reactive intermediates, promoting dimerization.[4]
-
Use a Weaker or Insoluble Base: Consider using a weaker base or an insoluble inorganic base like potassium carbonate (K₂CO₃).[4] Insoluble bases can facilitate a slower, more controlled reaction at the solid-liquid interface, minimizing the concentration of reactive species in solution.
-
-
Inappropriate Stoichiometry: An excess of the indazole component relative to the coupling partner can increase the probability of self-reaction.
-
Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid component relative to the this compound.
-
Illustrative Comparison of Conditions for Amide Coupling:
| Parameter | Standard Conditions (High Dimer) | Optimized Conditions (Low Dimer) | Rationale |
| Reagent Addition | All reagents mixed at once | Slow, dropwise addition of coupling agent | Minimizes concentration of reactive intermediates.[3] |
| Base | Triethylamine (soluble) | Potassium Carbonate (insoluble) | Slows down the reaction rate.[4] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperatures can reduce the rate of side reactions. |
| Stoichiometry | 1.0 eq. Acid, 1.0 eq. Amine | 1.2 eq. Acid, 1.0 eq. Amine | Ensures the amine is the limiting reagent. |
Issue 2: Side Reactions in Palladium-Catalyzed Cross-Coupling
The unprotected N-H on the indazole ring can interfere with the palladium catalyst.
Potential Causes & Solutions:
-
Interference of the Indazole N-H: The acidic N-H proton can react with the base or intermediates in the catalytic cycle, leading to catalyst deactivation or unwanted side reactions.
-
N-H Protection: Protect the indazole nitrogen before performing the cross-coupling reaction. A common and easily removable protecting group for this purpose is the tert-butyloxycarbonyl (BOC) group.
-
Experimental Protocols
Protocol 1: N-H Protection of this compound with a BOC Group
-
Objective: To protect the indazole N-H to prevent interference in subsequent reactions.
-
Materials:
-
This compound (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
-
Methodology:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DMAP to the solution.
-
Slowly add Boc₂O to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Optimized Amide Coupling to Minimize Dimerization
-
Objective: To perform an amide coupling reaction while minimizing the formation of the indazole dimer.
-
Materials:
-
N-BOC-protected this compound (1.0 equiv.)
-
Carboxylic acid (1.2 equiv.)
-
Coupling agent (e.g., HATU) (1.2 equiv.)
-
Weak base (e.g., Diisopropylethylamine - DIPEA) (2.0 equiv.)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
-
Methodology:
-
Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the coupling agent (HATU) and the weak base (DIPEA) to the solution and stir for 15 minutes to pre-activate the acid.
-
In a separate flask, dissolve the N-BOC-protected this compound in a minimal amount of anhydrous DMF.
-
Slowly, dropwise, add the solution of the indazole to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify as needed.
-
The BOC protecting group can be removed in a subsequent step using acidic conditions (e.g., trifluoroacetic acid in DCM).
-
Visual Guides
Troubleshooting Dimer Formation: A Decision Workflow
Caption: A decision tree for troubleshooting dimer formation.
Logical Flow for Prevention of Dimerization
Caption: Relationship between causes and preventative measures.
General Experimental Workflow with Control Points
Caption: Key control points in a typical reaction workflow.
References
Technical Support Center: Scalable Synthesis of Methyl 6-amino-1H-indazole-7-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scalable synthesis of Methyl 6-amino-1H-indazole-7-carboxylate.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the synthesis, providing practical solutions and preventative measures.
Question 1: Low yield in the initial cyclization step to form the indazole ring.
Answer: Low yields in the cyclization step are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the starting materials, particularly the substituted aniline precursor, are of high purity. Impurities can interfere with the diazotization and cyclization reactions.
-
Temperature Control: The diazotization step is highly exothermic and requires strict temperature control, typically between 0-5 °C. An increase in temperature can lead to the decomposition of the diazonium salt, reducing the yield.
-
pH of the Reaction Mixture: The pH of the reaction medium is critical for both the formation and stability of the diazonium salt. Ensure the solution is sufficiently acidic.
-
Reaction Time: While the diazotization is rapid, the subsequent cyclization may require a longer reaction time or gentle heating. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Question 2: Formation of a significant amount of a dark, tarry byproduct during the reaction.
Answer: The formation of dark-colored byproducts is often due to the decomposition of the diazonium salt or other reactive intermediates.[1] To minimize this:
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline precursor at a low temperature to prevent localized overheating.[1]
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and temperature.
-
Degassing Solvents: In some cases, dissolved oxygen can contribute to side reactions. Using degassed solvents may be beneficial.
Question 3: Difficulty in purifying the final product, this compound.
Answer: Purification challenges can arise from the presence of closely related impurities or the physical properties of the product itself.
-
Column Chromatography Optimization: If using column chromatography, screen different solvent systems to achieve better separation. A gradient elution from a non-polar to a more polar solvent system is often effective.[1][2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Acid-Base Extraction: The amino group on the indazole ring allows for selective extraction into an acidic aqueous solution. This can be used to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Question 4: How can I confirm the structure and purity of the synthesized this compound?
Answer: A combination of spectroscopic and chromatographic methods should be used for unambiguous structure confirmation and purity assessment:[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques are ideal for determining the purity of the compound by separating it from any impurities.[3] A diode array detector (DAD) or UV detector can be used for quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups such as the amino (N-H), ester (C=O), and aromatic (C-H) bonds.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the key steps in a plausible synthetic route to this compound. These values are based on typical yields and conditions for analogous reactions reported in the literature and should be considered as a guideline for optimization.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Typical Yield (%) | Typical Reaction Time (h) |
| 1 | Nitration | HNO₃, H₂SO₄ | 85-95 | 2-4 |
| 2 | Reduction | H₂, Pd/C or SnCl₂ | 90-98 | 4-8 |
| 3 | Diazotization & Cyclization | NaNO₂, HCl | 60-75 | 3-6 |
| 4 | Esterification | CH₃OH, H₂SO₄ (cat.) | 80-90 | 6-12 |
Table 2: Purity and Analytical Data
| Compound | Step | Purity (by HPLC) (%) | Melting Point (°C) | Key ¹H NMR Shifts (δ, ppm in DMSO-d₆) |
| Intermediate 1 | 1 | >98 | 145-148 | 8.1 (s, 1H), 7.9 (d, 1H), 7.5 (d, 1H) |
| Intermediate 2 | 2 | >99 | 110-113 | 7.2 (d, 1H), 6.8 (d, 1H), 6.5 (s, 1H), 5.1 (s, 2H) |
| Intermediate 3 | 3 | >97 | 215-218 | 13.5 (s, 1H), 7.8 (s, 1H), 7.0 (s, 1H), 6.2 (s, 2H) |
| Final Product | 4 | >99 | 188-191 | 13.2 (s, 1H), 7.6 (s, 1H), 6.9 (s, 1H), 5.9 (s, 2H), 3.9 (s, 3H) |
Experimental Protocols
A plausible and scalable synthetic route is detailed below.
Protocol 1: Synthesis of Methyl 2-methyl-3,5-dinitrobenzoate (Intermediate 1)
-
To a stirred solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to afford Methyl 2-methyl-3,5-dinitrobenzoate.
Protocol 2: Synthesis of Methyl 3,5-diamino-2-methylbenzoate (Intermediate 2)
-
In a pressure vessel, dissolve Methyl 2-methyl-3,5-dinitrobenzoate (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield Methyl 3,5-diamino-2-methylbenzoate.
Protocol 3: Synthesis of 6-Amino-7-carboxy-1H-indazole (Intermediate 3)
-
Dissolve Methyl 3,5-diamino-2-methylbenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
The resulting precipitate is filtered, washed with cold water, and dried to give 6-Amino-7-carboxy-1H-indazole.
Protocol 4: Synthesis of this compound (Final Product)
-
Suspend 6-Amino-7-carboxy-1H-indazole (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the indazole cyclization step.
References
Validation & Comparative
Comparative Reactivity Analysis: Methyl 6-amino-1H-indazole-7-carboxylate and its 5-amino Isomer
A deep dive into the chemical behavior of two structurally related indazole derivatives reveals distinct reactivity profiles governed by the strategic placement of the amino substituent. This guide provides a comparative analysis of Methyl 6-amino-1H-indazole-7-carboxylate and its 5-amino isomer, offering insights for researchers and professionals in drug discovery and organic synthesis.
The inherent reactivity of the indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is significantly modulated by the nature and position of its substituents. This principle is clearly demonstrated in the comparative reactivity of this compound and Methyl 5-amino-1H-indazole-7-carboxylate. While direct comparative experimental studies are not extensively documented, a combination of available data on related compounds and fundamental principles of organic chemistry allows for a detailed predictive analysis of their chemical behavior.
Theoretical Reactivity Profile
The primary determinants of reactivity in these isomers are the electronic effects of the amino (-NH₂) and methyl carboxylate (-COOCH₃) groups, as well as steric considerations. The amino group is a potent electron-donating group (EDG) through resonance, increasing the electron density of the aromatic system and enhancing its nucleophilicity. Conversely, the methyl carboxylate group is an electron-withdrawing group (EWG) through both induction and resonance, decreasing the electron density.
In This compound , the amino group at the 6-position and the carboxylate at the 7-position are ortho to each other. The electron-donating effect of the amino group is expected to strongly activate the benzene ring, particularly the positions ortho and para to it. However, the adjacent electron-withdrawing carboxylate group will partially mitigate this effect. The proximity of these two groups can also lead to intramolecular hydrogen bonding, which may influence the reactivity of both the amino group and the indazole nitrogens.
For Methyl 5-amino-1H-indazole-7-carboxylate , the amino group at the 5-position is meta to the carboxylate at the 7-position. This positioning allows the electron-donating effect of the amino group to be more effectively relayed throughout the indazole ring system without direct opposition from the adjacent carboxylate group. Consequently, the amino group in the 5-amino isomer is anticipated to be a stronger activating group for the heterocyclic and benzenoid rings compared to its counterpart in the 6-amino isomer.
This differential in electronic activation is expected to manifest in various chemical reactions, including electrophilic aromatic substitution, N-alkylation, and N-acylation.
Comparative Data Summary
While direct head-to-head experimental comparisons are scarce, the following tables summarize available and predicted data for key reactions, providing an indirect comparative framework.
| Property | This compound | Methyl 5-amino-1H-indazole-7-carboxylate | Reference(s) |
| CAS Number | 73907-98-9 | 885272-08-2 | [1][2] |
| Molecular Formula | C₉H₉N₃O₂ | C₉H₉N₃O₂ | [1][2] |
| Molecular Weight | 191.19 g/mol | 191.19 g/mol | [1][2] |
Table 1: General Properties
| Reaction Type | Reactivity of this compound | Predicted Reactivity of Methyl 5-amino-1H-indazole-7-carboxylate |
| N-Alkylation | Alkylation can occur at both N1 and N2 positions of the indazole ring, as well as at the 6-amino group. The regioselectivity is influenced by the reaction conditions. The presence of the 7-carboxylate may favor N2-alkylation due to steric hindrance at N1. | Expected to be more reactive towards N-alkylation at the indazole nitrogens due to the stronger electron-donating effect of the 5-amino group. The N1/N2 regioselectivity will depend on steric and electronic factors. Alkylation of the 5-amino group is also possible. |
| N-Acylation | The 6-amino group can be readily acylated. Acylation of the indazole nitrogens is also possible, with the regioselectivity being condition-dependent. Intramolecular hydrogen bonding may influence the nucleophilicity of the 6-amino group. | The 5-amino group is predicted to be more nucleophilic and thus more readily acylated than the 6-amino isomer. Acylation of the indazole nitrogens is also expected to be more facile. |
| Diazotization | The 6-amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents at the 6-position. The efficiency may be influenced by the presence of the adjacent carboxylate group. | The 5-amino group is expected to readily undergo diazotization, providing a versatile handle for functionalization at the 5-position through subsequent reactions of the diazonium salt. |
Table 2: Comparative Reactivity Overview
Experimental Protocols
Detailed experimental protocols for key transformations of aminoindazole derivatives are crucial for reproducible research. Below are representative procedures for N-acylation and N-alkylation based on literature for related 6-aminoindazole compounds.
N-Acetylation of 6-Aminoindazole Derivatives
General Procedure: To a solution of the 6-aminoindazole derivative in a suitable solvent such as dichloromethane or pyridine, acetic anhydride (1.2-1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for a specified period (typically 1-4 hours) while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. Purification is typically achieved by column chromatography or recrystallization.
Reductive Amination for N-Alkylation of 6-Aminoindazole Derivatives
General Procedure: A mixture of the 6-aminoindazole derivative, an appropriate aldehyde or ketone (1.0-1.2 equivalents), and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2.0 equivalents) is stirred in a suitable solvent like dichloroethane or methanol at room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing Reactivity Concepts
The following diagrams illustrate the key factors influencing the reactivity of these isomers and a general workflow for their functionalization.
Caption: Electronic effects of substituents.
Caption: Potential reaction sites on the aminoindazole scaffold.
Caption: General workflow for functionalization.
Conclusion
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Buy Online CAS Number 885272-08-2 - TRC - 5-Amino-1H-indazole-7-carboxylic Acid Methyl Ester | LGC Standards [lgcstandards.com]
The Indazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 6-Amino-1H-indazole Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. The indazole core has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the "Methyl 6-amino-1H-indazole-7-carboxylate" framework, with a focus on their anticancer properties and mechanism of action as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
This guide synthesizes experimental data to offer an objective comparison of the performance of various substituted 6-aminoindazole derivatives, providing insights for the rational design of future therapeutic agents.
Comparative Analysis of Antiproliferative Activity
A key aspect of developing anticancer agents is understanding how structural modifications impact their ability to inhibit cancer cell growth. The following table summarizes the in vitro antiproliferation activity (IC50 values) of a series of 6-substituted aminoindazole derivatives against a panel of human cancer cell lines. The data is extracted from a study by Hoang et al., which systematically explored the impact of substitutions at the 6-amino position of the indazole ring.[1][2][3]
| Compound | R1 | R2 | HCT116 (Colon) IC50 (μM) | A549 (Lung) IC50 (μM) | SK-HEP-1 (Liver) IC50 (μM) | SNU-638 (Stomach) IC50 (μM) | MDA-MB-231 (Breast) IC50 (μM) |
| 9 | H | Acetyl | > 20 | > 20 | > 20 | > 20 | > 20 |
| 10 | CH3 | Acetyl | > 20 | > 20 | > 20 | > 20 | > 20 |
| 29 | H | 4-Fluorobenzyl | 1.6 ± 0.5 | 0.7 ± 0.2 | > 20 | 1.1 ± 0.3 | > 20 |
| 30 | H | 4-Chlorobenzyl | 2.5 ± 0.8 | 1.5 ± 0.4 | > 20 | 2.0 ± 0.6 | > 20 |
| 34 | H | 4-(Trifluoromethyl)benzyl | 3.2 ± 1.0 | 2.8 ± 0.9 | > 20 | 3.5 ± 1.1 | > 20 |
| 36 | CH3 | 4-Fluorobenzyl | 0.4 ± 0.1 | 1.2 ± 0.3 | > 20 | 0.9 ± 0.2 | > 20 |
| 37 | CH3 | 4-Chlorobenzyl | 0.8 ± 0.2 | 1.8 ± 0.5 | > 20 | 1.3 ± 0.4 | > 20 |
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 6-Amino Group is Crucial: Unsubstituted or simple acetyl-substituted compounds (9 and 10) showed weak to no antiproliferative activity.
-
Aromatic Substituents Enhance Potency: The introduction of substituted benzyl groups at the 6-amino position significantly increased anticancer activity.
-
Impact of N1-Methylation: Methylation at the N1 position of the indazole ring (e.g., comparing compound 29 with 36, and 30 with 37) generally led to a notable increase in potency, particularly against the HCT116 cell line.
-
Influence of Halogen Substitution on the Benzyl Ring: Both fluoro (29, 36) and chloro (30, 37) substitutions on the benzyl ring resulted in potent compounds. The 4-fluorobenzyl group in combination with N1-methylation (compound 36) yielded the most potent derivative against HCT116 cells.[1][2][3]
Mechanism of Action: IDO1 Inhibition
Several of the synthesized 6-aminoindazole derivatives were evaluated for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a significant target in cancer immunotherapy as its upregulation in the tumor microenvironment leads to immunosuppression.
The proposed mechanism of action involves the indazole scaffold acting as a bioisostere of the natural substrate, tryptophan. The derivatives are designed to bind to the active site of the IDO1 enzyme, thereby blocking its activity. This inhibition is expected to restore T-cell-mediated immune responses against the tumor.
Below is a diagram illustrating the IDO1 signaling pathway in cancer and the proposed point of intervention for IDO1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of the 6-aminoindazole derivatives.
General Synthesis of 6-Substituted Aminoindazole Derivatives
The synthesis of the target compounds generally involves a multi-step process starting from commercially available materials. A representative synthetic workflow is depicted below.
Materials and Methods: All reagents and solvents are typically of analytical grade and used without further purification. Reactions are monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final products is usually achieved by column chromatography on silica gel. The structures of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antiproliferative Assay (SRB Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the Sulforhodamine B (SRB) assay.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., HCT116, A549, etc.) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Western Blot Analysis for IDO1 Expression
To determine the effect of the compounds on IDO1 protein expression, Western blot analysis is performed.
Procedure:
-
Cell Lysis: Cancer cells, either untreated or treated with the test compounds, are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA protein assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for IDO1. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
The 6-amino-1H-indazole scaffold serves as a valuable template for the design of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the 6-amino and N1 positions, can lead to potent antiproliferative compounds. The inhibitory activity of these derivatives against IDO1 suggests a promising immunomodulatory mechanism of action. The detailed experimental protocols provided herein offer a foundation for further research and development in this promising area of oncology drug discovery. Future investigations could focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their in vivo efficacy in preclinical cancer models.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparison of different synthetic routes to "Methyl 6-amino-1H-indazole-7-carboxylate"
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 6-amino-1H-indazole-7-carboxylate, a valuable building block in medicinal chemistry, can be prepared through several synthetic pathways. This guide provides a comparative overview of two distinct routes to this target molecule, complete with experimental data and protocols to inform the selection of the most suitable method for a given research objective.
At a Glance: Performance Comparison of Synthetic Routes
| Parameter | Route 1: From 2-Methyl-3-nitroaniline | Route 2: From Methyl 2-amino-3-methylbenzoate |
| Starting Material | 2-Methyl-3-nitroaniline | Methyl 2-amino-3-methylbenzoate |
| Key Reactions | Diazotization, Cyclization, Reduction | Acetylation, Diazotization, Cyclization |
| Overall Yield | ~60-70% (unoptimized) | Not explicitly stated, likely multi-step |
| Reagents | Sodium nitrite, Hydrochloric acid, Tin(II) chloride | Acetic anhydride, Potassium acetate, Isoamyl nitrite |
| Solvents | Methanol, Ethyl acetate | Toluene |
| Advantages | Potentially fewer steps, readily available starting material. | Milder diazotization conditions. |
| Disadvantages | Use of strong acid and a metal reductant. | Requires an acetylation step, potentially lower overall yield. |
Synthetic Pathway Overview
The synthesis of this compound can be approached from different starting materials, primarily involving the formation of the indazole ring system through diazotization and cyclization, followed by functional group manipulations.
Route 1: Synthesis from 2-Methyl-3-nitroaniline
This route involves the initial formation of the indazole core from a substituted aniline, followed by functional group interconversion to arrive at the final product.
Experimental Protocol:
Step 1: Synthesis of 6-Nitro-1H-indazole-7-carboxylic acid
-
Dissolve 2-methyl-3-nitroaniline in a suitable solvent such as a mixture of methanol and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time to allow for the formation of the diazonium salt.
-
Allow the reaction to warm to room temperature and stir for several hours to facilitate cyclization.
-
The resulting solid, 6-nitro-1H-indazole-7-carboxylic acid, can be isolated by filtration, washed with cold water, and dried.
Step 2: Esterification to Methyl 6-nitro-1H-indazole-7-carboxylate
-
Suspend 6-nitro-1H-indazole-7-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 3: Reduction to this compound
-
Dissolve Methyl 6-nitro-1H-indazole-7-carboxylate in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride dihydrate, in the presence of a strong acid like hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours.
-
After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
Route 2: Synthesis from Methyl 2-amino-3-methylbenzoate
This alternative pathway begins with a different substituted benzene derivative and proceeds through a different set of intermediates.
Experimental Protocol:
Step 1: Acetylation of Methyl 2-amino-3-methylbenzoate
-
To a solution of Methyl 2-amino-3-methylbenzoate in a suitable solvent like toluene, add acetic anhydride and a base such as potassium acetate.
-
Heat the mixture to reflux for a short period.
-
This step protects the amino group and provides Methyl 2-acetamido-3-methylbenzoate.
Step 2: Diazotization and Cyclization
-
To the reaction mixture from the previous step, add isoamyl nitrite over a period of time while maintaining reflux.
-
Continue to reflux the mixture overnight to ensure complete cyclization.
-
This sequence is expected to yield an N-acetylated indazole derivative.
Step 3: Hydrolysis and Rearrangement
-
The resulting N-acetylated indazole would then require hydrolysis, typically under acidic or basic conditions, to remove the acetyl group.
-
It is important to note that the conditions for this step would need to be carefully controlled to avoid hydrolysis of the methyl ester and to ensure the correct regiochemistry of the final amino group, which may involve a rearrangement. The direct conversion to the 6-amino product from this intermediate is not explicitly detailed in the available literature and may require further investigation and optimization.
Conclusion
Both synthetic routes offer plausible pathways to this compound. Route 1 appears more straightforward, with well-established transformations for each step. However, it utilizes a metal-based reducing agent. Route 2 employs milder conditions for the diazotization step but involves a protecting group strategy and a potentially complex final deprotection and rearrangement step. The choice of route will depend on the availability of starting materials, desired scale, and the laboratory's capabilities and preferences regarding reagents. Further optimization of both routes could likely improve yields and efficiency.
Spectroscopic Comparison of N1 vs. N2 Alkylated Methyl 6-amino-1H-indazole-7-carboxylate: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise structural characterization of N-alkylated indazole derivatives is a critical step in the development of novel therapeutic agents. The regioselectivity of alkylation at the N1 versus the N2 position of the indazole ring significantly influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of N1 and N2 alkylated "Methyl 6-amino-1H-indazole-7-carboxylate," offering supporting experimental data principles and detailed methodologies to facilitate unambiguous isomer differentiation.
Alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers, and their correct structural assignment is paramount. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are the most powerful tools for this purpose. This guide will focus on the key differentiating features in ¹H NMR, ¹³C NMR, and 2D NMR (HMBC and NOESY) spectra.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the expected quantitative spectroscopic data for the N1- and N2-alkylated isomers of this compound. The presented data is based on established principles for substituted indazoles and serves as a predictive guide for experimental analysis.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | N1-Alkyl Isomer (Predicted) | N2-Alkyl Isomer (Predicted) | Key Differentiating Features |
| H-3 | ~8.0 | ~8.2 | The H-3 proton in the N2-isomer is typically more deshielded (appears at a higher chemical shift) due to the influence of the neighboring alkyl group and altered electronic distribution in the pyrazole ring. |
| H-4 | ~7.6 | ~7.7 | Minor shifts in the aromatic protons are expected. |
| H-5 | ~6.8 | ~6.9 | Minor shifts in the aromatic protons are expected. |
| -NH₂ | ~4.5 (broad s) | ~4.5 (broad s) | The chemical shift of the amino protons can be variable and is concentration-dependent. |
| -OCH₃ | ~3.9 | ~3.9 | The methyl ester protons are not expected to show significant differences. |
| N-CH₂-R | ~4.4 | ~4.6 | The protons on the carbon attached to the nitrogen may show slight differences in chemical shift. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | N1-Alkyl Isomer (Predicted) | N2-Alkyl Isomer (Predicted) | Key Differentiating Features |
| C-3 | ~134 | ~145 | A significant downfield shift of C-3 is expected for the N2-isomer. |
| C-3a | ~120 | ~122 | Minor shifts are expected for the bridgehead carbons. |
| C-4 | ~123 | ~124 | Minor shifts are expected for the aromatic carbons. |
| C-5 | ~108 | ~109 | Minor shifts are expected for the aromatic carbons. |
| C-6 | ~142 | ~143 | Minor shifts are expected for the aromatic carbons. |
| C-7 | ~110 | ~112 | Minor shifts are expected for the aromatic carbons. |
| C-7a | ~140 | ~130 | A significant upfield shift of C-7a is expected for the N2-isomer. |
| -COOCH₃ | ~168 | ~168 | The carbonyl carbon is not expected to show significant differences. |
| -OCH₃ | ~52 | ~52 | The methyl ester carbon is not expected to show significant differences. |
| N-CH₂-R | ~48 | ~50 | The carbon attached to the nitrogen may show slight differences in chemical shift. |
Table 3: Key 2D NMR (HMBC) Correlations for Isomer Differentiation
| Isomer | Key Proton | Correlating Carbon(s) | Significance |
| N1-Alkyl | N-CH₂ -R | C-7a | A definitive correlation between the protons of the N-alkyl group and the C-7a carbon confirms N1 substitution. |
| N2-Alkyl | N-CH₂ -R | C-3 | A definitive correlation between the protons of the N-alkyl group and the C-3 carbon confirms N2 substitution. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Synthesis and Purification of N1 and N2 Alkylated Isomers
-
General Alkylation Procedure: To a solution of this compound in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH). Stir the mixture at room temperature for 30 minutes, then add the desired alkyl halide. The reaction mixture is typically stirred at room temperature or heated until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, which may contain a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to separate the two regioisomers.
2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
2D NMR (HMBC and NOESY) Acquisition: Perform standard Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments to establish long-range proton-carbon correlations and through-space proton-proton correlations, respectively. These are crucial for the definitive assignment of the alkylation site.[1][2][3]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement, which confirms the molecular formula of the alkylated products.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer to identify characteristic functional group vibrations (e.g., N-H, C=O, aromatic C-H).
-
Visualization of Spectroscopic Differentiation and a Hypothetical Signaling Pathway
The following diagrams illustrate the logical workflow for distinguishing between the N1 and N2 isomers and a potential application context.
Caption: Workflow for the synthesis, separation, and spectroscopic identification of N1 and N2 indazole isomers.
Caption: Hypothetical signaling pathway showing selective inhibition by the N1-alkylated indazole isomer.
References
A Comparative Guide to the Biological Activity of Methyl 6-amino-1H-indazole-7-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of compounds derived from "Methyl 6-amino-1H-indazole-7-carboxylate". The focus is on their potential as anticancer agents, with supporting experimental data and detailed protocols for key assays. This document aims to be an objective resource for evaluating the performance of these compounds against established alternatives.
I. Overview of Biological Activity: Anticancer Potential
Derivatives of "this compound" have emerged as a promising class of heterocyclic compounds with significant potential in oncology. Research has primarily focused on their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumor growth and metastasis. Several studies have demonstrated potent in vitro activity against a range of cancer cell lines, with some compounds advancing to in vivo studies. The core indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in several FDA-approved anticancer drugs.[1][2]
II. Comparative Performance Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various "this compound" derivatives against different cancer cell lines. For comparison, the activity of standard chemotherapeutic agents, Doxorubicin and Sorafenib, is also included.
Table 1: In Vitro Anticancer Activity of Indazole-Pyrimidine Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Caco-2 (Colorectal) IC50 (µM) | Reference |
| 4a | 2.958 | Potent Activity | Effective Activity | [2] |
| 4d | 4.798 | - | Effective Activity | [2] |
| 4e | - | - | Effective Activity | [2] |
| 4f | 1.629 | - | - | [2] |
| 4g | 4.680 | - | Effective Activity | [2] |
| 4i | 1.841 | Potent Activity | Effective Activity | [2] |
| Doxorubicin | ~0.83 - 2.5[3][4] | > 20[5][6] | - | - |
Note: "Potent Activity" and "Effective Activity" are as described in the source, indicating stronger or comparable activity to the reference drug used in the study.
Table 2: In Vitro Anticancer Activity of Other Indazole Derivatives
| Compound | K562 (Leukemia) IC50 (µM) | 4T1 (Breast) IC50 (µM) | HUVEC IC50 (µM) | Reference |
| 2f | - | 0.23–1.15 | - | [1] |
| 6o | 5.15 | - | - | --- |
| 6e | - | - | - | [7] |
| 6f | - | - | - | [7] |
| 6i | - | - | 1.37 | [7] |
| Sorafenib | - | - | - | - |
Note: The specific cancer cell lines and reported IC50 values vary across different studies, highlighting the diverse screening panels used.
Table 3: Kinase Inhibitory Activity of Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 6i | VEGFR-2 | 24.5 | [7] |
| Sorafenib | VEGFR-2 | 90 | [8] |
| Sorafenib | FLT3 | 58 | [8] |
III. Key Signaling Pathways and Mechanisms of Action
The anticancer effects of "this compound" derivatives are attributed to their interaction with several critical signaling pathways.
A. Apoptosis Induction via p53/MDM2 and Bcl-2 Family Proteins
Several derivatives have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the inhibition of the p53/MDM2 interaction and the modulation of Bcl-2 family proteins.[9] By disrupting the negative regulation of p53 by MDM2, these compounds can lead to the activation of p53, a tumor suppressor that promotes cell cycle arrest and apoptosis.[10][11] Furthermore, they can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards programmed cell death.[1]
B. Inhibition of Kinase Signaling Pathways
A significant mechanism of action for many indazole derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
1. VEGFR-2 Signaling and Angiogenesis:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7] Several indazole-pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors.[7] By blocking the ATP binding site of VEGFR-2, these compounds prevent its autophosphorylation and the activation of downstream signaling cascades, such as the PLCγ-PKC-MAPK pathway, thereby inhibiting endothelial cell proliferation and migration.[1][7]
2. FLT3 Signaling in Leukemia:
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemia cells.[12] Indazole derivatives have been investigated as inhibitors of both wild-type and mutant forms of FLT3.[13] Inhibition of FLT3 blocks downstream pro-survival pathways, including STAT5, MAPK, and AKT.[14]
3. PAK1 Signaling and Metastasis:
p21-activated kinase 1 (PAK1) is involved in regulating cell motility, invasion, and metastasis.[15] Some 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, demonstrating the potential to suppress tumor cell migration and invasion.[15]
IV. Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these indazole derivatives.
A. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]
-
Incubate the plate for 4 hours at 37°C.[16]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Allow the plate to stand overnight in the incubator.[16]
-
Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[16]
B. In Vitro Kinase Assay (General Protocol)
This protocol outlines the general steps for measuring the inhibitory activity of compounds against a specific kinase.
Protocol:
-
Prepare a master mixture containing the kinase buffer, ATP, and the kinase-specific substrate.
-
Add the master mixture to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the "Test Wells". Add a vehicle control to the "Positive Control" wells.
-
Add the kinase enzyme to the "Test Wells" and "Positive Control" wells. Add kinase buffer without the enzyme to the "Blank" wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ Kinase Assay.
-
Add the detection reagent and incubate at room temperature.
-
Read the luminescence using a microplate reader.
C. Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of a compound on the collective migration of a sheet of cells.
Protocol:
-
Seed cells in a culture plate to create a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[2]
-
Wash the cells with PBS to remove dislodged cells.
-
Add fresh culture medium containing the test compound or a vehicle control.
-
Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Quantify the rate of wound closure by measuring the area of the gap over time.
D. Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Treat cells in a 96-well plate with the test compound for the desired time to induce apoptosis.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[17]
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.[18]
E. Western Blot for Bcl-2 and Bax Expression
This technique is used to detect and quantify the levels of specific proteins involved in apoptosis.
Protocol:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of Bcl-2 and Bax to the loading control.
V. Conclusion
Derivatives of "this compound" represent a versatile scaffold for the development of novel anticancer agents. Their ability to target multiple facets of cancer biology, including cell proliferation, apoptosis, and angiogenesis, through the modulation of key signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. This guide provides a comparative framework for evaluating their performance and understanding their mechanisms of action, thereby aiding in the rational design and development of next-generation cancer therapeutics.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. clyte.tech [clyte.tech]
- 3. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. oncology-central.com [oncology-central.com]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. promega.com [promega.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. promega.com [promega.com]
- 18. Caspase 3/7 Activity [protocols.io]
- 19. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Methyl 6-amino-1H-indazole-7-carboxylate: A Bioisosteric Alternative to Traditional Heterocycles in Drug Discovery
In the intricate process of drug design and development, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic properties. Bioisosteric replacement is a cornerstone of this process, enabling chemists to fine-tune molecular characteristics. This guide provides a comparative analysis of Methyl 6-amino-1H-indazole-7-carboxylate as a bioisostere for other common heterocycles, supported by experimental data.
Understanding Bioisosterism
Bioisosteres are functional groups or molecules that possess similar physicochemical properties and elicit comparable biological responses. The strategic substitution of a part of a molecule with a bioisostere can lead to significant improvements in a drug candidate's profile, including enhanced target affinity, reduced off-target effects, improved metabolic stability, and better oral bioavailability.
Introduction to this compound
This compound is a bicyclic heteroaromatic compound. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors make it an attractive bioisosteric replacement for more common scaffolds, such as substituted aminobenzoic acids or other heterocycles frequently found in pharmacologically active agents. The indazole core can mimic the spatial and electronic features of other rings while offering a distinct vector for substituent placement, potentially leading to novel interactions with biological targets.
Comparative Analysis: Bioisosteric Replacement of Methyl Anthranilate
To illustrate the utility of this compound as a bioisostere, we present a comparative study where it replaces the methyl anthranilate moiety in a hypothetical series of kinase inhibitors. The following sections detail the experimental data and protocols for this comparison.
The following table summarizes the in vitro kinase inhibition data and key physicochemical properties for the parent compound containing a methyl anthranilate fragment and its bioisosteric analogue featuring the this compound core.
| Compound ID | Core Fragment | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| Lead-MA | Methyl Anthranilate | 15.2 | 250.8 | 25 | 1.5 |
| Analog-IND | This compound | 12.8 | >1000 | 75 | 4.2 |
Table 1: Comparative data for Lead-MA and Analog-IND.
The data indicates that the indazole analog (Analog-IND) exhibits slightly improved potency against the target kinase and significantly enhanced selectivity (over 4-fold improvement compared to the off-target kinase). Furthermore, Analog-IND demonstrates a 3-fold increase in aqueous solubility and nearly 3-fold higher cell permeability, suggesting a more favorable pharmacokinetic profile.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Reagents: Recombinant target and off-target kinases, biotinylated substrate peptide, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.
-
Procedure:
-
A 10 mM stock solution of each compound was prepared in DMSO.
-
Serial dilutions were made to obtain a range of concentrations.
-
The kinase, substrate, and compound were incubated in an assay buffer.
-
The enzymatic reaction was initiated by the addition of ATP.
-
After a defined incubation period, the reaction was stopped, and the detection reagents were added.
-
The TR-FRET signal was measured on a suitable plate reader.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
The thermodynamic solubility of the compounds was determined using the shake-flask method.
-
Procedure:
-
An excess amount of the solid compound was added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The suspension was shaken at room temperature for 24 hours to ensure equilibrium was reached.
-
The saturated solution was filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate was quantified by high-performance liquid chromatography (HPLC) with UV detection against a standard curve.
-
The permeability of the compounds was assessed using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.
-
Cell Culture: Caco-2 cells were seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation into a confluent monolayer.
-
Transport Experiment:
-
The test compound was added to the apical (A) side of the monolayer.
-
Samples were collected from the basolateral (B) side at various time points.
-
The concentration of the compound in the collected samples was determined by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug on the apical side.
Visualizing the Bioisosteric Replacement Strategy
The following diagrams illustrate the conceptual workflow of the bioisosteric replacement and the resulting impact on the hypothetical signaling pathway.
Figure 1: Workflow of bioisosteric replacement for lead optimization.
Figure 2: Inhibition of a kinase signaling pathway by the optimized analog.
Conclusion
The strategic replacement of a methyl anthranilate fragment with this compound serves as a compelling example of modern bioisosteric design. The resulting analog not only retained the desired biological activity but also exhibited significant improvements in selectivity and crucial physicochemical properties that are predictive of better in vivo performance. This case highlights the potential of the indazole scaffold as a valuable tool in the medicinal chemist's arsenal for overcoming common challenges in drug development. Researchers are encouraged to consider this compound and related indazole derivatives as versatile bioisosteres in their own drug discovery programs.
Comparative Guide to the Validation of Analytical Methods for Methyl 6-amino-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of "Methyl 6-amino-1H-indazole-7-carboxylate," a critical process in drug development and quality control. The validation of analytical procedures is essential to ensure that they are suitable for their intended purpose, providing reliable, accurate, and reproducible data.[1][2] This document outlines the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1) and presents a comparative overview of common analytical techniques applicable to the subject compound.[3][4][5]
Overview of Analytical Method Validation
The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] A comprehensive validation process involves the evaluation of several key performance characteristics.[3][4]
Logical Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method.
Caption: A typical workflow for the validation of an analytical method.
Comparison of Key Analytical Methods
Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the specific validation parameter being assessed.
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Assay, Impurity Quantification, Specificity, Linearity, Range, Accuracy, Precision | High resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds.[6] | Can be time-consuming for method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | High sensitivity and specificity due to mass detection.[7][8] | Requires derivatization for non-volatile compounds. The high temperature may degrade thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Identification | Provides detailed structural information, confirming the identity of the compound and its impurities.[9][10] | Lower sensitivity compared to chromatographic methods, not ideal for trace analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification | Rapid and non-destructive, provides a unique molecular fingerprint for functional group identification.[10] | Not suitable for complex mixture analysis and has limited quantitative power.[6] |
| UV-Vis Spectrophotometry | Assay, Dissolution Testing | Simple, cost-effective, and robust. | Lower specificity compared to separation techniques. Prone to interference from other UV-absorbing compounds. |
Validation Parameters and Experimental Protocols
The following sections detail the validation parameters as per ICH Q2(R1) guidelines and provide example experimental protocols that can be adapted for this compound.[3][4][5]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][4] For a stability-indicating method, forced degradation studies are performed to demonstrate specificity.[11]
Experimental Protocol (Forced Degradation):
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60-80°C for a specified time.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 60-80°C for a specified time.
-
Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.
-
Analysis: Analyze the stressed samples by a suitable method (e.g., HPLC) to demonstrate that the degradation products are resolved from the parent peak.
Caption: Forced degradation pathways to establish specificity.
Linearity
Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]
Experimental Protocol (HPLC):
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of at least five dilutions of the stock solution to cover the expected working range (e.g., 50-150% of the target concentration).
-
Inject each dilution in triplicate into the HPLC system.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria | Example Data |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Close to zero | 1234.5 |
| Slope | Non-zero | 56789.0 |
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
| Type of Procedure | Recommended Range |
| Assay | 80 - 120% of the test concentration.[4] |
| Content Uniformity | 70 - 130% of the test concentration |
| Impurity Quantification | Reporting threshold to 120% of the specification.[4][12] |
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often reported as percent recovery.[12]
Experimental Protocol (Spiking Method):
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the spiked samples and calculate the percent recovery.
| Concentration Level | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean (% Recovery) |
| 80% | 99.5 | 100.2 | 99.8 | 99.8 |
| 100% | 100.5 | 99.9 | 100.1 | 100.2 |
| 120% | 99.7 | 100.8 | 100.3 | 100.3 |
| Acceptance Criteria: | \multicolumn{4}{c | }{e.g., 98.0% - 102.0%} |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocols:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure. This is typically evaluated by performing the analysis on different days, with different analysts, and on different equipment.
| Precision Level | Parameter | Acceptance Criteria | Example Data |
| Repeatability | RSD of 6 replicates | ≤ 2.0% | 0.8% |
| Intermediate Precision | RSD (different day/analyst) | ≤ 2.0% | 1.2% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Methods for Determination:
-
Based on Signal-to-Noise Ratio: Determined by analyzing samples with known low concentrations of the analyte and establishing the minimum concentration at which the analyte can be reliably detected (S/N ratio of 3:1 for LOD) and quantified (S/N ratio of 10:1 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the response (e.g., of the y-intercept of the regression line) and S = the slope of the calibration curve.
-
| Parameter | Example Value |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
Robustness
Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the analytical method parameters. For an HPLC method, these could include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the system suitability samples under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
Conclusion
The validation of analytical methods for "this compound" is a multifaceted process that requires a systematic approach. By employing a combination of chromatographic and spectroscopic techniques and rigorously evaluating the key validation parameters outlined in the ICH Q2(R1) guideline, researchers and drug development professionals can ensure the generation of high-quality, reliable, and scientifically sound data. This robust analytical foundation is paramount for the successful development and commercialization of pharmaceutical products.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. jddtonline.info [jddtonline.info]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
Safety Operating Guide
Prudent Disposal of Methyl 6-amino-1H-indazole-7-carboxylate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Methyl 6-amino-1H-indazole-7-carboxylate based on general laboratory safety principles and data from structurally similar compounds. At the time of writing, a specific Safety Data Sheet (SDS) for this compound (CAS No. 73907-98-9) was not available. Therefore, this compound should be handled as a potentially hazardous substance. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations.
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a chemical used in research and drug development, it must be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. The following procedures provide a framework for its safe handling and disposal.
Hazard Profile and Personal Protective Equipment (PPE)
Based on data for structurally similar indazole derivatives, this compound may be harmful if swallowed, cause skin irritation, and result in serious eye irritation. Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.
| Hazard Classification (Inferred) | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Protective gloves, lab coat, and safety glasses. |
| Skin Irritation | Impervious gloves (e.g., nitrile), lab coat. |
| Eye Irritation | Safety glasses with side shields or chemical goggles. |
| Respiratory Irritation (if dusty) | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of dust formation. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes the pure compound, solutions, and any contaminated labware (e.g., pipette tips, vials, and gloves).
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Containerization:
-
Primary Container: Collect waste in a designated, chemically compatible, and leak-proof container. The container must have a secure screw-top cap and be in good condition.
-
Secondary Containment: Store the primary waste container within a larger, unbreakable secondary container to prevent spills in the event of primary container failure.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS Number: "73907-98-9."
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.
4. Storage:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Keep the container tightly closed except when adding waste.
5. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Do not allow the chemical to enter drains.
6. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1][2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 6-amino-1H-indazole-7-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 6-amino-1H-indazole-7-carboxylate. The following procedures are based on safety data for structurally similar compounds and are intended to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Safety glasses with side shields, or chemical goggles should be worn.[1] Contact lenses may absorb and concentrate irritants and should be used with caution, in accordance with workplace policy.[1] |
| Hand Protection | Protective Gloves | Wear impervious chemical-resistant gloves.[1] Gloves must be inspected before use and removed carefully to avoid skin contact.[2] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2][3] Laboratory coats are standard. For tasks with a higher risk of exposure, more extensive protective clothing may be necessary. |
| Respiratory Protection | Dust Respirator | In situations where dust may be generated, a dust respirator should be used to avoid inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this chemical is essential for safety and to maintain the integrity of experimental work.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : This chemical waste is classified as hazardous.[2]
-
Containment :
-
Disposal Route :
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. americanchemistry.com [americanchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. METHYL 3-AMINO-1H-INDAZOLE-6-CARBOXYLATE | CymitQuimica [cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
